8-Keto-berberine
描述
The exact mass of the compound this compound is 351.11067264 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
18,19-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-23-16-4-3-12-14(19(16)24-2)8-15-13-9-18-17(25-10-26-18)7-11(13)5-6-21(15)20(12)22/h3-4,7-9H,5-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATKZQUZLDDMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N3CCC4=CC5=C(C=C4C3=C2)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 8-Keto-Berberine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the synthesis of 8-keto-berberine, also known as 8-oxoberberine, from its precursor berberine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and electrochemical methodologies for preparing this important derivative. The guide details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.
Introduction
Berberine is a naturally occurring isoquinoline alkaloid found in a variety of plants, and it is known for its broad range of pharmacological activities.[1] Chemical modification of the berberine scaffold is a key strategy for the development of new therapeutic agents with potentially enhanced efficacy and pharmacokinetic properties. One such derivative is this compound, a synthetic compound that has garnered interest for its potential in modulating cellular metabolism, including the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2] This guide explores two primary methodologies for the synthesis of this compound from berberine: electrochemical oxidation and a multi-step chemical synthesis.
Electrochemical Synthesis of this compound
Electrochemical methods offer a direct route to this compound through the oxidation of berberine. This process is particularly effective in an alkaline medium where berberine exists in equilibrium with its pseudobase form, which is more susceptible to oxidation at the C-8 position.[3][4][5]
Experimental Protocol: Electrochemical Oxidation
This protocol is based on the electrochemical oxidation of berberine pseudobase.
Materials and Equipment:
-
Berberine (as hydrochloride or hemisulfate salt)
-
Aqueous buffer solution (alkaline pH, e.g., pH 10.5)
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode setup:
-
Working electrode: Glassy carbon electrode (GCE) or Platinum gauze electrode
-
Reference electrode: Saturated Calomel Electrode (SCE)
-
Counter electrode: Platinum wire
-
-
Nitrogen gas for deoxygenation
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Prepare a solution of berberine in the alkaline aqueous buffer.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes prior to the experiment.
-
Assemble the three-electrode electrochemical cell with the berberine solution as the electrolyte.
-
Apply a constant potential to the working electrode. A potential of approximately +0.5 V (vs. SCE) is applied, corresponding to the anodic peak of the berberine pseudobase oxidation to 8-oxoberberine.
-
Monitor the reaction progress by cyclic voltammetry or by analyzing aliquots of the solution using HPLC.
-
Upon completion of the electrolysis, the resulting solution containing this compound can be subjected to further purification steps, such as extraction and chromatography, to isolate the final product.
Quantitative Data: Electrochemical Synthesis
| Parameter | Value | Reference |
| Starting Material | Berberine | |
| Reaction Type | Electrochemical Oxidation | |
| Medium | Alkaline Aqueous Solution | |
| Working Electrode | Glassy Carbon or Platinum | |
| Anodic Peak Potential | ~ +0.5 V (vs. SCE) | |
| Product | 8-Oxoberberine |
Visualizing the Electrochemical Pathway
Caption: Electrochemical synthesis of this compound from berberine.
Chemical Synthesis of this compound
A concise, multi-step chemical synthesis of 8-oxoberberine has been reported, offering an alternative to electrochemical methods. This biomimetic approach involves the construction of the isoquinoline core followed by cyclization to form the protoberberine skeleton.
Experimental Protocol: Multi-step Chemical Synthesis
This protocol is a summary of a reported concise synthesis of 8-oxoberberine.
Step 1: Synthesis of 3-Arylisoquinoline-1(2H)-one Intermediate
-
Lithiate N-methyl-o-toluamide with n-butyl lithium in THF at low temperature.
-
React the resulting dianion with a substituted benzonitrile derivative at -50°C to yield the 3-arylisoquinoline-1(2H)-one intermediate.
Step 2: Deprotection
-
Treat the intermediate from Step 1 with 10% hydrochloric acid to deprotect the methoxymethyl (MOM) ether, yielding an alcohol.
Step 3: Cyclization to 8-Oxoberberine
-
React the alcohol from Step 2 with p-toluenesulfonyl chloride (p-TsCl) in DMF in the presence of triethylamine. This effects an intramolecular SN2 cyclization to afford 8-oxoberberine.
Purification: The final product is purified by column chromatography on silica gel.
Quantitative Data: Chemical Synthesis
| Step | Intermediate/Product | Reagents and Conditions | Yield | Reference |
| 1 | 3-Arylisoquinoline-1(2H)-one | n-BuLi, THF, -50°C | - | |
| 2 | Deprotected Alcohol | 10% HCl | - | |
| 3 | 8-Oxoberberine | p-TsCl, Et3N, DMF | 63% |
Visualizing the Chemical Synthesis Pathway
Caption: Multi-step chemical synthesis of 8-oxoberberine.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| 1H NMR | Characteristic aromatic and aliphatic proton signals consistent with the 8-oxoberberine structure. |
| 13C NMR | Resonances corresponding to the carbonyl carbon (at C-8) and other carbons in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of this compound. |
| Infrared (IR) Spectroscopy | A strong absorption band in the carbonyl region (around 1650-1700 cm-1) indicative of the keto group. |
Conclusion
This technical guide has detailed two distinct and effective methodologies for the synthesis of this compound from berberine. The electrochemical approach offers a direct conversion under specific pH and potential conditions, while the multi-step chemical synthesis provides a robust route with good overall yield. The choice of method will depend on the available equipment, desired scale, and specific research objectives. The provided experimental outlines, quantitative data, and pathway visualizations serve as a valuable resource for researchers embarking on the synthesis and exploration of this promising berberine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical oxidation of berberine and mass spectrometric identification of its oxidation products. | Semantic Scholar [semanticscholar.org]
- 3. Electrochemical oxidation of berberine and mass spectrometric identification of its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
An In-depth Technical Guide to the Discovery and Isolation of 8-Keto-berberine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Keto-berberine, also known to the scientific community as Oxyberberine or Berlambine, is a naturally occurring isoquinoline alkaloid and a metabolite of berberine.[1] It has garnered significant interest within the research and drug development sectors due to its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on presenting detailed experimental protocols, quantitative data, and the elucidation of its known signaling pathways.
Discovery and Natural Occurrence
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₇NO₅ | |
| Molecular Weight | 351.36 g/mol | |
| CAS Number | 549-21-3 | |
| Appearance | Yellow solid | |
| Purity (Commercial) | 95% - 99% |
Experimental Protocols
This section details the methodologies for the isolation of this compound from natural sources and its chemical synthesis.
Isolation from Berberis lycium Root Bark
The following protocol is based on the successful isolation of this compound from Berberis lycium.
3.1.1. Extraction and Fractionation
-
Extraction:
-
Air-dry the root bark of Berberis lycium in the shade.
-
Grind the dried root bark into a fine powder.
-
Macerate the powdered plant material in methanol at a 1:10 (w/v) ratio for 72 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude methanol extract in water.
-
Perform sequential liquid-liquid extraction with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Separate and concentrate each fraction to yield the respective extracts. This compound is typically enriched in the chloroform fraction.
-
3.1.2. Purification by Column Chromatography
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent (e.g., n-hexane).
-
Load the concentrated chloroform fraction onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and UV visualization.
-
Combine fractions containing the target compound.
-
-
Further Purification:
-
Subject the combined fractions to further chromatographic steps, such as preparative TLC or a second column chromatography with a different solvent system, to achieve high purity.
-
Crystallize the purified this compound from a suitable solvent (e.g., methanol) to obtain the final product.
-
Chemical Synthesis of this compound
A versatile total synthesis of this compound has been reported with a high total yield of 43%. The key steps involve a modified Pomeranz-Fritsch reaction and an intramolecular Heck cyclization. A detailed step-by-step protocol based on this synthesis is outlined below.
3.2.1. Synthesis of the Isoquinoline Core
-
Starting Materials: Commercially available 5-bromobenzo[d]dioxole, piperonal, and sesamol.
-
Modified Pomeranz-Fritsch Reaction: This reaction is employed to construct the isoquinoline skeleton. The specific reagents and conditions would be as described in the primary literature for this transformation.
-
Intramolecular Heck Cyclization: This palladium-catalyzed cross-coupling reaction is a key step in forming the tetracyclic ring system of the protoberberine core.
3.2.2. Final Steps to this compound
-
Oxidation: The protoberberine intermediate is oxidized to introduce the keto group at the 8-position.
-
Purification: The final product is purified using standard techniques such as column chromatography and recrystallization to yield pure this compound.
Quantitative Data
Synthesis and Isolation Yields
| Method | Starting Material | Reported Yield | Reference |
| Chemical Synthesis | 5-bromobenzo[d]dioxole | 43% (Total Yield) | |
| Natural Isolation | Berberis lycium Root Bark | Not explicitly reported for the pure compound. The ethanol extract yield was 9.9%. |
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques. The 1H and 13C NMR data are crucial for its identification.
Table of 1H and 13C NMR Spectroscopic Data for this compound
| Position | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm) |
| 1 | 7.55 (s) | 105.2 |
| 2 | - | 148.1 |
| 3 | - | 150.3 |
| 4 | 6.81 (s) | 108.5 |
| 4a | - | 129.5 |
| 5 | 4.31 (t, J = 6.2) | 40.8 |
| 6 | 2.90 (t, J = 6.2) | 28.1 |
| 8 | - | 162.3 |
| 8a | - | 121.7 |
| 9 | - | 152.1 |
| 10 | - | 148.6 |
| 11 | 7.82 (d, J = 8.7) | 125.1 |
| 12 | 7.05 (d, J = 8.7) | 115.8 |
| 12a | - | 134.2 |
| 13 | 8.35 (s) | 145.2 |
| 13a | - | 120.4 |
| 13b | - | 129.8 |
| 2,3-OCH₂O- | 6.05 (s) | 101.9 |
| 9-OCH₃ | 3.98 (s) | 56.4 |
| 10-OCH₃ | 3.95 (s) | 56.2 |
Note: NMR data is based on the study by Anwar et al. (2020) and may vary slightly depending on the solvent and instrument used.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects through the modulation of several key signaling pathways.
PI3K/Akt/AMPK Signaling Pathway
This compound has been shown to regulate the PI3K/Akt/AMPK signaling pathway, which is a central regulator of cellular metabolism, growth, and survival. While the precise molecular interactions are still under investigation, it is understood that by modulating this pathway, this compound can influence processes such as glucose uptake and cellular energy homeostasis.
TLR4/MyD88/NF-κB Signaling Pathway
This compound has demonstrated anti-inflammatory effects by inhibiting the TLR4/MyD88/NF-κB signaling pathway. It achieves this by down-regulating the protein expression of TLR4 and its downstream adaptor protein MyD88, which in turn suppresses the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.
Experimental Workflow Overview
The general workflow for the discovery and characterization of this compound from a natural source is depicted below.
Conclusion
This compound is a protoberberine alkaloid with significant therapeutic potential. This guide has provided a detailed overview of its isolation from natural sources and its chemical synthesis, supported by comprehensive quantitative data and an exploration of its molecular mechanisms of action. The provided experimental protocols and spectroscopic data serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the specific molecular targets of this compound within its known signaling pathways will be crucial for its future clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory effects of berberine on proinflammatory M1 macrophage polarization through interfering with the interaction between TLR4 and MyD88 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmatine and berberine isolation artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxyberberine, an absorbed metabolite of berberine, possess superior hypoglycemic effect via regulating the PI3K/Akt and Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
8-Keto-berberine: A Comprehensive Technical Guide to its Biological Activity and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Keto-berberine, also known as 8-oxoberberine, is a derivative of the natural isoquinoline alkaloid berberine. While berberine itself has been extensively studied for its wide range of pharmacological effects, this compound is emerging as a compound of significant interest due to its distinct biological activities and potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound's biological activity, its molecular targets, and the experimental methodologies used to elucidate its mechanisms of action.
Biological Activities of this compound
This compound exhibits a diverse array of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. These activities are underpinned by its interaction with various molecular targets and modulation of key cellular signaling pathways.
Anticancer Activity
This compound has demonstrated promising anticancer properties. Notably, it can sensitize cancer cells to conventional chemotherapeutic agents. For instance, in liver cancer cells, this compound (oxyberberine) acts synergistically with sorafenib to inhibit cell growth and induce apoptosis[1].
Quantitative Anticancer Data
| Compound | Cell Line | Effect | Measurement | Value | Reference |
| This compound (Oxyberberine) + Sorafenib | Huh7 (Liver Cancer) | Synergistic cytotoxicity | Combination Index (CI) | 0.249 (5 µM Sorafenib + 25 µM OBB) | [1] |
| This compound (Oxyberberine) + Sorafenib | Hep3B (Liver Cancer) | Synergistic cytotoxicity | Combination Index (CI) | 0.205 (5 µM Sorafenib + 25 µM OBB) | [1] |
Anti-inflammatory Activity
While direct experimental data on the anti-inflammatory activity of this compound is still emerging, the parent compound berberine is well-known to possess potent anti-inflammatory properties. Berberine exerts these effects by inhibiting key inflammatory signaling pathways such as the NF-κB and MAPK pathways. It has been shown to reduce the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. Given the structural similarity, it is plausible that this compound shares some of these anti-inflammatory mechanisms.
Antioxidant Activity
Theoretical studies have highlighted the potential of this compound (oxoberberine) as a potent antioxidant. These studies have calculated its radical scavenging activity against various biologically relevant free radicals.
Quantitative Antioxidant Data (Theoretical)
| Radical | Scavenging Rate Constant (k) in Lipid Medium (M⁻¹s⁻¹) | Scavenging Rate Constant (k) in Aqueous Medium (M⁻¹s⁻¹) | Reference |
| HOO• | 1.33 × 10⁵ | 1.73 × 10⁶ | [2] |
| CH₃O• | 2.03 × 10⁵ | - | [2] |
| CH₃OO• | - | 5.74 × 10⁷ | |
| CCl₃OO• | - | 4.88 × 10⁷ | |
| NO₂ | - | 2.15 × 10⁶ | |
| SO₄⁻• | - | 3.11 × 10⁷ | |
| DPPH• | - | - | |
| ABTS•⁺ | - | - |
Molecular Targets and Signaling Pathways
This compound and its parent compound, berberine, modulate several key signaling pathways and molecular targets to exert their biological effects.
AMP-Activated Protein Kinase (AMPK) Pathway
Berberine is a well-established activator of AMPK, a central regulator of cellular energy homeostasis. Activation of AMPK by berberine is thought to be a primary mechanism for its beneficial effects on metabolism. While direct evidence for this compound's effect on AMPK is still being investigated, some protoberberine derivatives have been shown to act as direct inhibitors of AMPK, suggesting a complex structure-activity relationship.
Caption: Berberine-mediated activation of the AMPK pathway.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammation. Berberine has been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators. This inhibition is a key aspect of its anti-inflammatory effects.
Caption: Inhibition of the NF-κB signaling pathway by berberine.
Mitochondrial Respiratory Chain
Berberine is known to inhibit Complex I of the mitochondrial respiratory chain. This action leads to a decrease in ATP production and an increase in the AMP/ATP ratio, which in turn activates AMPK. This mechanism is crucial for its metabolic regulatory effects.
References
In Vitro Effects of 8-Keto-Berberine on Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Keto-berberine, also known as 8-oxoberberine or oxyberberine (OBB), is an active metabolite of berberine, a well-known isoquinoline alkaloid with a wide range of pharmacological activities. While berberine has been extensively studied for its anti-cancer properties, emerging research is shedding light on the unique in vitro effects of its 8-keto derivative. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on various cell lines, with a focus on its cytotoxic effects and modulation of key signaling pathways. The information presented herein is intended to support researchers and professionals in the field of drug discovery and development in their exploration of this compound as a potential therapeutic agent.
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| SK-Hep-1 | Liver Adenocarcinoma | 34.26 ± 3.34 | [1] |
| HepG2 | Hepatocellular Carcinoma | 62.96 ± 4.12 | [1] |
| NCI-H1299 | Non-Small Cell Lung Carcinoma | > 600 | [1] |
Signaling Pathways Modulated by this compound
Current research indicates that this compound exerts its cellular effects through the modulation of at least two critical signaling pathways involved in cancer progression and inflammation: the NOTCH1-USP7-c-Myc pathway and the Nrf2/NF-κB pathway.
NOTCH1-USP7-c-Myc Signaling Pathway
In liver cancer cells, this compound has been shown to sensitize cells to the multi-kinase inhibitor sorafenib by inhibiting the NOTCH1-USP7-c-Myc signaling axis.[2] this compound treatment leads to the inhibition of NOTCH1 activation, which in turn suppresses the transcription of Ubiquitin-Specific Peptidase 7 (USP7). The downregulation of USP7 promotes the degradation of the oncoprotein c-Myc, ultimately enhancing the anti-cancer effects of sorafenib.[2]
Nrf2/NF-κB Signaling Pathway
This compound has also demonstrated anti-inflammatory effects by modulating the crosstalk between the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) signaling pathways. In intestinal epithelial cells, this compound can alleviate lipopolysaccharide (LPS)-induced inflammation by activating the Nrf2 pathway, which is a key regulator of the cellular antioxidant response. This activation of Nrf2 signaling, in turn, inhibits the pro-inflammatory NF-κB pathway.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to assess the effects of this compound on cell lines.
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the cytotoxicity of berberine and its derivatives.
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SK-Hep-1, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard flow cytometry procedures for apoptosis detection.
Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blot Analysis
This protocol outlines the general steps for analyzing protein expression changes induced by this compound.
Objective: To determine the effect of this compound on the expression levels of specific proteins involved in signaling pathways of interest (e.g., NOTCH1, USP7, c-Myc, Nrf2, p-p65, etc.).
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Conclusion
The in vitro studies conducted to date suggest that this compound is a promising bioactive compound with potential applications in oncology and the management of inflammatory conditions. Its ability to induce cytotoxicity in specific cancer cell lines and modulate key signaling pathways, such as the NOTCH1-USP7-c-Myc and Nrf2/NF-κB pathways, warrants further investigation. The experimental protocols and data presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this compound's therapeutic potential. Future studies should focus on expanding the panel of cell lines tested, elucidating the detailed molecular mechanisms of action, and evaluating its efficacy in preclinical in vivo models.
References
Preliminary Studies on 8-Keto-berberine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the preliminary research on 8-Keto-berberine, also known as 8-Oxoberberine or Oxyberberine. This derivative of the natural alkaloid berberine has garnered scientific interest for its distinct chemical properties and diverse biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the synthesis, quantitative biological data, and mechanisms of action of this compound. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are provided to facilitate further research and development.
Introduction
Berberine, a well-known isoquinoline alkaloid, has a long history of use in traditional medicine.[1] Modern research has explored its various pharmacological effects, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1] this compound is a derivative of berberine that has demonstrated unique and sometimes superior biological activities. Preliminary studies suggest its potential as a therapeutic agent in several areas, including inflammatory diseases, cancer, and cardiovascular disorders. This guide aims to synthesize the existing preliminary data on this compound to serve as a foundational resource for the scientific community.
Chemical Synthesis
The synthesis of this compound has been achieved through various routes, often involving multiple steps with moderate to good yields.
Synthetic Approaches
Two notable methods for the total synthesis of this compound (referred to as 8-oxyberberine and 8-oxoberberine in the literature) are:
-
Modified Pomeranz-Fritsch Reaction and Intramolecular Heck Cyclization: A seven-step synthesis starting from 5-bromobenzo[d][2][3]dioxole has been reported to produce 8-oxyberberine with a total yield of 43%.[4]
-
Biomimetic Synthesis: A concise synthesis of 8-oxoberberine has been developed using a biomimetic approach.
Experimental Workflow for a Biomimetic Synthesis of 8-Oxoberberine
The following diagram illustrates a generalized workflow for a biomimetic synthesis of 8-Oxoberberine.
References
An In-depth Technical Guide on 8-Keto-berberine and the AMPK Activation Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Keto-berberine, also known as 8-oxoberberine or oxyberberine, is a natural metabolite of the well-studied isoquinoline alkaloid, berberine. Emerging research has identified this compound as a modulator of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. This technical guide provides a comprehensive overview of the current understanding of this compound's role in AMPK activation, its downstream signaling effects, and its potential as a therapeutic agent. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows to support further research and development in this area.
Introduction to this compound and the AMPK Signaling Pathway
Berberine, a compound long used in traditional medicine, is known for its beneficial effects on metabolic diseases, largely attributed to its ability to activate AMPK.[1][2] this compound is a key metabolite of berberine and has demonstrated biological activity, including the ability to inhibit hepatic gluconeogenesis.[3]
AMPK is a heterotrimeric serine/threonine kinase composed of a catalytic α subunit and regulatory β and γ subunits. It acts as a cellular energy sensor, activated under conditions of low cellular energy (high AMP:ATP ratio). Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by stimulating catabolic processes that generate ATP and inhibiting anabolic processes that consume ATP. This central role in metabolic regulation makes AMPK a prime target for therapeutic intervention in diseases such as type 2 diabetes, obesity, and cancer.
Molecular Mechanism of AMPK Activation by this compound
Current research indicates that this compound (referred to as Oxyberberine or OBB in some studies) activates the AMPK signaling pathway.[3] While the precise upstream mechanisms are still under investigation, the activation of AMPK by this compound leads to the phosphorylation of key downstream targets, thereby modulating cellular metabolism.
A recent study has shown that this compound significantly inhibits the expression of key gluconeogenic enzymes, glucose 6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK), in HepG2 cells.[3] This effect is mediated through the activation of AMPK, which in turn leads to the phosphorylation and subsequent nuclear exclusion of the transcription factors FoxO1 (Forkhead box protein O1) and CRTC2 (CREB-regulated transcription coactivator 2). The nuclear exclusion of these transcription factors prevents them from promoting the expression of gluconeogenic genes.
The parent compound, berberine, is known to activate AMPK through multiple mechanisms, including the inhibition of mitochondrial respiratory chain complex I, which increases the AMP:ATP ratio, and potentially through the activation of upstream kinases such as LKB1 (Liver Kinase B1) and CaMKKβ (Calcium/calmodulin-dependent protein kinase kinase β). It is plausible that this compound may share some of these upstream activation mechanisms, though further research is needed to confirm this.
Quantitative Data on the Effects of this compound
The following tables summarize the available quantitative data on the effects of this compound (Oxyberberine) on the AMPK pathway and related metabolic parameters.
Table 1: In Vitro Effects of this compound on Hepatic Gluconeogenesis Pathway
| Parameter | Cell Line | Treatment | Concentration | Effect | Reference |
| G6Pase Expression | HepG2 | Oxyberberine | Not Specified | Significantly Inhibited | |
| PEPCK Expression | HepG2 | Oxyberberine | Not Specified | Significantly Inhibited | |
| Glucose Production | Palmitic acid-induced HepG2 | Oxyberberine | Not Specified | Decreased | |
| p-AMPK/AMPK Ratio | HepG2 | Oxyberberine | Not Specified | Increased | |
| p-FoxO1/FoxO1 Ratio | HepG2 | Oxyberberine | Not Specified | Increased | |
| p-CRTC2/CRTC2 Ratio | HepG2 | Oxyberberine | Not Specified | Increased |
Table 2: In Vivo Effects of this compound in a db/db Mouse Model
| Parameter | Animal Model | Treatment | Effect on Hepatic Gluconeogenesis | Reference |
| AMPK/Akt/FoxO1 Signaling | db/db mice | Oxyberberine | Activated | |
| AMPK/CRTC2 Signaling | db/db mice | Oxyberberine | Activated | |
| Hepatic Gluconeogenesis | db/db mice | Oxyberberine | Decreased |
Note: Specific concentrations and fold-changes for this compound are not detailed in the currently available primary literature. Further dose-response and time-course studies are required to fully quantify its potency.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: this compound activates AMPK, leading to the phosphorylation and nuclear exclusion of FoxO1 and CRTC2, thereby inhibiting gluconeogenesis.
Caption: A typical experimental workflow for studying the effects of this compound on the AMPK pathway in cell culture.
Detailed Experimental Protocols
The following are generalized protocols based on standard methodologies cited in the literature for studying the effects of compounds like berberine and its derivatives on the AMPK pathway. Researchers should optimize these protocols for their specific experimental conditions.
Cell Culture and Treatment
-
Cell Line: HepG2 (human liver cancer cell line) is a common model for studying hepatic metabolism.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting).
-
Allow cells to reach 70-80% confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in culture medium to the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) must be included.
-
Treat cells for the desired time points (e.g., for time-course experiments, 0.5, 1, 2, 6, 12, 24 hours).
-
Western Blot Analysis for Protein Phosphorylation
-
Protein Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
Phospho-ACC (Ser79)
-
Total ACC
-
Phospho-FoxO1
-
Total FoxO1
-
Phospho-CRTC2
-
Total CRTC2
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantification: Densitometry analysis of the bands can be performed using software such as ImageJ to quantify the relative protein expression levels.
Confocal Immunofluorescence for Transcription Factor Localization
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound as described above.
-
Fixation and Permeabilization:
-
After treatment, wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with primary antibodies against FoxO1 or CRTC2 overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount coverslips on microscope slides and visualize using a confocal microscope. The localization of the transcription factors (nuclear vs. cytoplasmic) can be observed and quantified.
In Vivo Animal Studies
-
Animal Model: db/db mice are a common model for type 2 diabetes and are suitable for studying the effects of antidiabetic compounds.
-
Compound Administration: this compound can be administered to mice via oral gavage or intraperitoneal injection at specified doses and for a defined treatment period.
-
Metabolic Analysis: Monitor key metabolic parameters such as body weight, food intake, fasting blood glucose, and insulin levels. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) can also be performed.
-
Tissue Analysis: At the end of the study, tissues such as the liver can be harvested for Western blot analysis of AMPK pathway proteins or for histological examination.
Conclusion and Future Directions
This compound is emerging as a promising bioactive metabolite of berberine with the ability to activate the AMPK signaling pathway. Its demonstrated effects on inhibiting hepatic gluconeogenesis in vitro and in vivo highlight its therapeutic potential for metabolic disorders. However, the current body of research on this compound is still in its early stages.
Future research should focus on:
-
Dose-response and time-course studies: To fully characterize the potency and kinetics of this compound in activating AMPK and its downstream targets.
-
Upstream mechanisms: Elucidating the precise molecular mechanisms by which this compound activates AMPK, including its effects on mitochondrial function and upstream kinases.
-
Comparative studies: Directly comparing the efficacy and mechanisms of action of this compound with its parent compound, berberine.
-
Pharmacokinetics and bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its delivery and therapeutic efficacy.
-
Broader therapeutic applications: Exploring the potential of this compound in other AMPK-related pathologies, such as cancer and inflammatory diseases.
This technical guide provides a foundational resource for scientists and researchers to build upon as the investigation into the therapeutic potential of this compound continues.
References
- 1. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. berberine-induced ampk activation: Topics by Science.gov [science.gov]
- 3. Oxyberberine Inhibits Hepatic Gluconeogenesis via AMPK-Mediated Suppression of FoxO1 and CRTC2 Signaling Axes - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of 8-Keto-berberine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Keto-berberine, also known as 8-oxoberberine or oxyberberine, is a derivative of the naturally occurring isoquinoline alkaloid berberine. While berberine itself has been extensively studied for its various pharmacological activities, the toxicological profile of its 8-keto derivative is less well-documented. This technical guide provides a comprehensive overview of the currently available toxicological data for this compound, with a focus on acute toxicity, cytotoxicity, and known signaling pathway interactions. The information is presented to be a valuable resource for researchers and professionals involved in drug development and safety assessment.
Chemical and Physical Information
| Property | Value |
| IUPAC Name | 5,6-dihydro-9,10-dimethoxy-8H-benzo[g]-1,3-benzodioxolo[5,6-a]quinolizin-8-one |
| Synonyms | 8-Oxoberberine, Oxyberberine, Berlambine |
| CAS Number | 549-21-3 |
| Molecular Formula | C₂₀H₁₇NO₅ |
| Molecular Weight | 351.36 g/mol |
| Appearance | Crystalline solid |
Acute Toxicity
Acute toxicity studies provide essential information on the potential for a substance to cause adverse health effects from a single exposure. For this compound, the available data from animal studies are summarized below.
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | Parameter | Value | Toxic Effects Noted | Reference |
| Rabbit | Oral | LD₅₀ | 240 mg/kg | Toxic if swallowed. | [1] |
| Rat | Oral | TDLo | 250 mg/kg | Not specified. | [1] |
| Mouse | Intraperitoneal | LD₅₀ | 240 mg/kg | Convulsions, changes in motor activity, respiratory stimulation. | |
| Mouse | Not Specified | LD₅₀ | >5000 mg/kg | In a study on a product containing oxyberberine, it was found to have low acute toxicity.[2] | [2] |
LD₅₀ (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of the tested animal population. TDLo (Lowest Published Toxic Dose): The lowest dose of a substance reported to have any toxic effect in a particular species.
Cytotoxicity
Cytotoxicity assays are crucial for evaluating the potential of a compound to cause cell death. This compound has been investigated for its cytotoxic effects, primarily against various cancer cell lines.
Table 2: In Vitro Cytotoxicity of this compound (Oxyberberine)
| Cell Line | Cell Type | Assay | IC₅₀ (µM) | Exposure Time | Reference |
| SK-Hep-1 | Human Liver Adenocarcinoma | MTT | 34.26 ± 3.34 | 72 hours | [3] |
| HepG2 | Human Hepatocellular Carcinoma | MTT | 62.96 ± 4.12 | 72 hours | |
| NCI-H1299 | Human Non-Small Cell Lung Carcinoma | MTT | > 600 | 72 hours | |
| T47D | Human Breast Cancer | MTT | Not specified, but treatment with an extract containing 41.43% oxoberberine led to 36.6% cell death. | 24 hours |
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a substance that inhibits a biological process or response by 50%.
Experimental Protocols for Cytotoxicity Assays
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of oxyberberine and incubated for 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated, and the IC₅₀ value was determined from the dose-response curve.
-
Cell Culture: T47D cells were cultured in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C with 5% CO₂.
-
MTT Assay:
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with an Arcangelisia flava root extract (containing 41.43% oxoberberine) at concentrations ranging from 50 to 500 µM for 24 hours.
-
100 µL of MTT solution (0.5 mg/mL) was added to each well and incubated for 4 hours.
-
The formazan crystals were dissolved using a stop solution (SDS with 0.01 N HCl) and incubated overnight in the dark.
-
Absorbance was read to determine cell viability.
-
-
Flow Cytometry for Cell Cycle and Apoptosis:
-
T47D cells were treated with the extract.
-
Cells were harvested, washed, and fixed.
-
For cell cycle analysis, cells were stained with propidium iodide (PI).
-
For apoptosis analysis, cells were stained using an Annexin V-FITC/PI apoptosis detection kit.
-
Samples were analyzed using a flow cytometer.
-
Genotoxicity
As of the date of this report, no specific genotoxicity studies (e.g., Ames test, micronucleus assay, comet assay) for this compound have been identified in the public domain.
Note on the Genotoxicity of the Parent Compound, Berberine:
It is crucial to note that the genotoxic profile of the parent compound, berberine, has been investigated, with some studies reporting potential genotoxic effects, while others have found no such activity. However, these findings cannot be directly extrapolated to this compound due to differences in chemical structure and potential metabolic pathways. The presence of the keto group at the 8-position can significantly alter the molecule's interaction with DNA and cellular repair mechanisms. Therefore, dedicated genotoxicity studies on this compound are required for a comprehensive risk assessment.
Signaling Pathway Interactions
Understanding the interaction of a compound with cellular signaling pathways is essential for elucidating its mechanism of action and potential toxic effects. Research has identified the involvement of this compound in specific signaling cascades.
NOTCH1-USP7-c-Myc Pathway
In a study investigating the synergistic effect of oxyberberine with the anticancer drug sorafenib in liver cancer cells, it was found that oxyberberine enhances the sensitivity of these cells to sorafenib by inhibiting the NOTCH1-USP7-c-Myc signaling pathway.
Caption: Oxyberberine inhibits the NOTCH1-USP7-c-Myc pathway.
PI3K/Akt/AMPK Signaling Pathway
Oxyberberine has been reported to be an agonist of heme oxygenase-1 (HO-1) and can activate antioxidant mechanisms by regulating the PI3K/Akt/AMPK signaling pathway. This pathway is central to cellular processes such as growth, survival, and metabolism.
Caption: Oxyberberine activates the PI3K/Akt/AMPK signaling pathway.
Summary and Conclusion
The available toxicological data for this compound suggest a moderate acute toxicity profile following oral and intraperitoneal administration in animal models. In vitro studies have demonstrated its cytotoxic potential against several cancer cell lines, indicating a possible therapeutic application. Mechanistic studies have begun to elucidate its interaction with key cellular signaling pathways, including the NOTCH1-USP7-c-Myc and PI3K/Akt/AMPK pathways.
A significant knowledge gap exists concerning the genotoxicity of this compound. The absence of data from standard genotoxicity assays (Ames, micronucleus, comet) is a critical deficiency in its toxicological profile. Further research is imperative to assess its mutagenic and clastogenic potential to fully characterize its safety for any potential therapeutic development.
This technical guide serves as a summary of the current understanding of the toxicology of this compound. It is intended to aid researchers and drug development professionals in their evaluation of this compound and to highlight the areas where further investigation is urgently needed.
References
Methodological & Application
Synthesis of 8-Keto-Berberine: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 8-keto-berberine, also known as 8-oxoberberine. This protoberberine alkaloid is of significant interest for its potential therapeutic properties, including anti-inflammatory, hypoglycemic, and antioxidant effects. The following sections present a summary of synthetic methodologies, detailed experimental procedures, and relevant biological signaling pathways.
Data Presentation: Comparison of Synthetic Protocols
Several methods for the synthesis of this compound have been reported in the scientific literature. The choice of method may depend on the desired scale, available starting materials, and required purity. Below is a summary of key quantitative data from various synthetic approaches.
| Synthesis Method | Starting Material | Key Reagents/Steps | Overall Yield | Number of Steps | Reference |
| Total Synthesis | 5-bromobenzo[d][1][2]dioxole | Modified Pomeranz-Fritsch reaction, Intramolecular Heck cyclization | 43% | 7 | [1](--INVALID-LINK--) |
| Collective Synthesis | Substituted benzaldehydes and anilines | In(OTf)₃-catalyzed cyclization, Pd(OAc)₂-catalyzed Heck coupling | 14-19% | 4 | [2](--INVALID-LINK--) |
| Biomimetic Synthesis | N-Methyl-o-toluamide and a benzonitrile derivative | n-butyl lithium, p-TsCl, DMF, triethylamine | Not explicitly stated | 3 | [3](--INVALID-LINK--) |
| Oxidation of Berberine | Berberine | Electrochemical oxidation in alkaline medium | Not explicitly stated | 1 | (--INVALID-LINK--) |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Biomimetic Synthesis of 8-Oxoberberine
This protocol is adapted from a concise, three-step biomimetic synthesis.(--INVALID-LINK--)
Step 1: Synthesis of the 3-Arylisoquinoline-1(2H)-one Intermediate
-
Dissolve N-methyl-o-toluamide in anhydrous tetrahydrofuran (THF) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -50 °C in a dry ice/acetone bath.
-
Slowly add n-butyl lithium (n-BuLi) to the solution to form the dianion. Stir for the time specified in the original literature.
-
Add a solution of the appropriate benzonitrile derivative in THF to the reaction mixture at -50 °C.
-
Allow the reaction to proceed for the specified duration, then quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection of the MOM (methoxymethyl) group
-
Dissolve the purified 3-arylisoquinoline-1(2H)-one intermediate in a suitable solvent.
-
Add 10% hydrochloric acid (HCl) and stir the mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer and concentrate it to obtain the alcohol.
Step 3: Cyclization to 8-Oxoberberine
-
Dissolve the alcohol from the previous step in dimethylformamide (DMF).
-
Add triethylamine followed by p-toluenesulfonyl chloride (p-TsCl).
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Dry, concentrate, and purify the crude product by column chromatography to yield 8-oxoberberine.
Protocol 2: Synthesis of C-8 Substituted Ketoberberine Derivatives from Berberine
This protocol describes a general method for the synthesis of this compound derivatives by reacting berberine with various ketones.(--INVALID-LINK--)
-
Dissolve berberine (1 mmol, 371.8 mg) in 15 mL of methanol.
-
Add 5 mL of 0.2 N sodium hydroxide (NaOH) solution to the mixture.
-
Stir the reaction mixture at 25 °C for 30 minutes.
-
Filter the mixture to remove any insoluble substances.
-
To the filtrate, add the desired ketone (5 mmol).
-
Stir the reaction at 25 °C for 4 hours.
-
After the reaction is complete, filter the mixture and wash the solid with isopropanol to neutralize it.
-
Dry the resulting yellow solid under vacuum at 30 °C to obtain the C-8 substituted ketoberberine derivative.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the total synthesis of this compound.
Caption: Generalized workflow for the total synthesis of this compound.
Signaling Pathways
This compound, as a derivative of berberine, is anticipated to modulate similar cellular signaling pathways. Berberine is a known activator of AMP-activated protein kinase (AMPK) and an inhibitor of the NF-κB signaling pathway, both of which are critical in metabolic regulation and inflammation.
AMPK Signaling Pathway
The following diagram illustrates the activation of the AMPK pathway, a key regulator of cellular energy homeostasis.
References
Application Note & Protocol: Quantification of 8-Keto-berberine using LC-MS/MS
This document provides a detailed protocol for the detection and quantification of 8-Keto-berberine (also known as 8-oxoberberine) in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This application note is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is an oxidized metabolite of berberine, a natural isoquinoline alkaloid with a wide range of pharmacological activities. Accurate quantification of berberine and its metabolites is crucial for pharmacokinetic studies, understanding its mechanism of action, and for quality control in traditional medicine and pharmaceutical formulations. LC-MS/MS offers high sensitivity and selectivity for the analysis of such compounds in complex biological samples.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is a general method for the extraction of this compound from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) solution (e.g., berberine-d6)
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of internal standard solution.
-
Add 400 µL of cold acetonitrile (or a 1:1 mixture of acetonitrile and methanol) to precipitate proteins.[1]
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 14,000 rpm for 30 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
A standard HPLC or UHPLC system.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) or equivalent C18 reversed-phase column.[1][2] |
| Mobile Phase A | 0.1% formic acid in water with 10 mM ammonium acetate.[3] |
| Mobile Phase B | Acetonitrile (ACN). |
| Gradient Elution | A linear gradient can be optimized as follows: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. A typical gradient might be: 0-2 min, 5% B; 2-12 min, 5-95% B; 12-15 min, 95% B; 15.1-18 min, 5% B. |
| Flow Rate | 0.3 mL/min. |
| Column Temperature | 30-40°C. |
| Injection Volume | 5-20 µL. |
Mass Spectrometry (MS/MS)
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters:
| Parameter | Recommended Settings |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| Multiple Reaction Monitoring (MRM) | The precursor ion for this compound is expected to be [M+H]+. The exact m/z would be calculated based on its molecular formula (C20H16NO5+). Product ions would be determined by infusing a standard solution of this compound into the mass spectrometer. For berberine, a common transition is m/z 336.1 → 320.2. A similar fragmentation pattern is expected. |
| Ion Source Gas 1 (GS1) | 50 psi. |
| Ion Source Gas 2 (GS2) | 60 psi. |
| Curtain Gas (CUR) | 30 psi. |
| IonSpray Voltage | 5500 V. |
| Source Temperature | 550°C. |
| Declustering Potential (DP) | 80 V (to be optimized). |
| Collision Energy (CE) | 40 V (to be optimized). |
Data Presentation
The following tables summarize typical quantitative parameters that should be validated for this method.
Table 1: Linearity and Range
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | (To be determined) | > 0.99 |
Table 2: Limits of Detection and Quantification
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | (To be determined) | (To be determined) |
Table 3: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Accuracy (% Recovery) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| This compound | Low QC | (To be determined) | < 15% | < 15% |
| Mid QC | (To be determined) | < 15% | < 15% | |
| High QC | (To be determined) | < 15% | < 15% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound detection.
Signaling Pathway Context
As this compound is a metabolite, its primary "pathway" in this context is its formation from berberine. The pharmacological signaling pathways of berberine itself are complex and varied, and it is not yet established if this compound shares these or has its own distinct pathways. The diagram below illustrates the metabolic relationship.
Caption: Metabolic formation of this compound.
References
- 1. Comprehensive plasma metabolomics analysis of berberine treatment in ulcerative colitis rats by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comprehensive plasma metabolomics analysis of berberine treatment in ulcerative colitis rats by LC-MS/MS [frontiersin.org]
- 3. Rapid Identification of Berberine Metabolites in Rat Plasma by UHPLC-Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining 8-Keto-berberine Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the efficacy of 8-Keto-berberine, a derivative of the natural compound berberine. The following protocols and data summaries are intended to facilitate research into the therapeutic potential of this compound, with a focus on its anti-inflammatory and cytotoxic effects.
Introduction
Berberine, a well-studied isoquinoline alkaloid, exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2][3] These effects are often attributed to its ability to modulate key signaling pathways such as AMP-activated protein kinase (AMPK), nuclear factor-κB (NF-κB), and mitogen-activated protein kinases (MAPKs).[2][4] this compound, as a derivative, is of significant interest for its potential to offer improved efficacy or novel mechanisms of action. This document outlines detailed protocols for assessing the biological activity of this compound in cellular models.
Data Presentation: Efficacy of Berberine and its Derivatives
The following tables summarize quantitative data for berberine, which can serve as a benchmark for evaluating the efficacy of this compound. It is anticipated that this compound will exhibit comparable or enhanced activities.
Table 1: Anti-inflammatory Effects of Berberine
| Inflammatory Marker | Cell/Animal Model | Treatment Concentration/Dose | Result | Reference |
| TNF-α | Patients with Metabolic Syndrome | Not specified | Significantly reduced | |
| IL-6 | Patients with Metabolic Syndrome | Not specified | Significantly reduced | |
| C-Reactive Protein (CRP) | Patients with Metabolic Syndrome | Not specified | Significantly reduced | |
| IL-1β | Patients with Metabolic Syndrome | Not specified | No significant effect | |
| Pro-inflammatory Genes (IL-1β, IL-6, TNF-α, iNOS, COX-2) | Adipose tissue of obese mice | Not specified | Significantly down-regulated |
Table 2: Metabolic Parameters Improved by Berberine
| Parameter | Patient Group | Result | Reference |
| Triglyceride (TG) | 745 individuals | Decreased by 0.94 (95% CI: 0.49, 1.38) | |
| Total Cholesterol (TC) | 733 individuals | Decreased by 1.06 (95% CI: 0.64, 1.48) | |
| Low-Density Lipoprotein (LDL) | 701 individuals | Decreased by 1.77 (95% CI: 1.11, 2.44) | |
| Fasting Plasma Glucose (FPG) | 600 individuals | Decreased by 0.65 (95% CI: 0.28, 1.03) |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
To determine the cytotoxic effects of this compound and establish a therapeutic window, standard cell viability assays are recommended.
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells into a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.
The Cell Counting Kit-8 (CCK-8) assay is a more convenient alternative to the MTT assay, utilizing a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with this compound as described above.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Anti-inflammatory Assays
To evaluate the anti-inflammatory efficacy of this compound, the following assays can be performed on immune cells (e.g., RAW 264.7 macrophages) or other relevant cell types stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding and Stimulation: Seed cells in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
This technique can be used to assess the effect of this compound on the activation of key inflammatory signaling pathways.
Protocol:
-
Cell Lysis: After treatment with this compound and/or LPS, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65 subunit of NF-κB, p38 MAPK, ERK1/2, JNK).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.
Caption: Proposed mechanism of this compound action on key signaling pathways.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Anti-inflammatory potential of berberine-rich extract via modulation of inflammation biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Quest to Enhance the Efficacy of Berberine for Type-2 Diabetes and Associated Diseases: Physicochemical Modification Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 8-Keto-berberine Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Keto-berberine, also known as Oxyberberine (OBB) or 8-Oxoberberine, is a metabolite of berberine, an isoquinoline alkaloid with a wide range of documented pharmacological activities. Emerging research has highlighted the therapeutic potential of this compound, particularly its potent antioxidant, anti-inflammatory, and hepatoprotective properties.[1][2][3][4] These application notes provide a comprehensive overview of the animal models and experimental protocols used to investigate the effects of this compound, with a focus on its role in liver disease and cancer.
Data Presentation
Table 1: Effects of this compound on Biochemical Markers in a Mouse Model of CCl4-Induced Liver Fibrosis
| Parameter | Control Group (CCl4 only) | This compound Treated Group (CCl4 + OBB) | Percentage Change |
| Serum ALT (U/L) | Markedly Elevated | Significantly Reduced | ↓ |
| Serum AST (U/L) | Markedly Elevated | Significantly Reduced | ↓ |
| Serum ALP (U/L) | Markedly Elevated | Significantly Reduced | ↓ |
| Liver MDA content | Increased | Reduced | ↓ |
| Liver SOD activity | Decreased | Elevated | ↑ |
Note: This table summarizes the general findings from studies investigating the hepatoprotective effects of this compound. Specific values can be obtained from the cited literature.
Table 2: Anti-tumor Effects of this compound in a Hep3B Xenograft Mouse Model
| Treatment Group | Average Tumor Volume (mm³) at Day 31 | Tumor Growth Inhibition (%) |
| Vehicle | High | - |
| Sorafenib (30 mg/kg) | Moderately Reduced | - |
| This compound (10 mg/kg) | Reduced | - |
| Sorafenib + this compound | Significantly Reduced | Synergistic Inhibition |
Note: This table illustrates the synergistic effect of this compound with sorafenib in a liver cancer model.[5] Quantitative data should be referenced from the specific study.
Experimental Protocols
Animal Model of Lipopolysaccharide/D-Galactosamine (LPS/D-GalN)-Induced Acute Liver Injury
This model is utilized to study the protective effects of this compound against acute, inflammation-driven liver damage.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
D-Galactosamine (D-GalN)
-
This compound (Oxyberberine)
-
Saline solution (vehicle)
-
Hemin (positive control, HO-1 inducer)
Procedure:
-
Acclimatize mice for at least one week under standard laboratory conditions.
-
Divide mice into the following groups: Control, LPS/D-GalN model, this compound pre-treatment + LPS/D-GalN, and Hemin pre-treatment + LPS/D-GalN.
-
Administer this compound or Hemin (e.g., intraperitoneally) at the desired dose. The control and model groups receive the vehicle.
-
After a pre-treatment period (e.g., 1-2 hours), induce acute liver injury by intraperitoneal injection of LPS and D-GalN.
-
Monitor the animals for signs of distress.
-
At a predetermined time point (e.g., 6-24 hours) post-induction, euthanize the mice and collect blood and liver tissue samples.
-
Analyze serum for liver function markers (ALT, AST).
-
Process liver tissue for histopathological examination (H&E staining), and molecular analyses (e.g., Western blot for Nrf2, HO-1, Keap1; ELISA for inflammatory cytokines).
Workflow Diagram:
References
- 1. Oxyberberine, a novel HO-1 agonist, effectively ameliorates oxidative stress and inflammatory response in LPS/D-GalN induced acute liver injury mice via coactivating erythrocyte metabolism and Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxyberberine suppressed the carbon tetrachloride-induced liver fibrosis by inhibiting liver inflammation in a sirtuin 3-dependent manner in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic effect of oxyberberine on obese non-alcoholic fatty liver disease rats. | Semantic Scholar [semanticscholar.org]
- 5. Oxyberberine sensitizes liver cancer cells to sorafenib via inhibiting NOTCH1-USP7-c-Myc pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Keto-Berberine in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Keto-berberine, a synthetic derivative of the naturally occurring isoquinoline alkaloid berberine, is an emerging compound of interest in metabolic research.[1][2][3] While research specifically on this compound is in its early stages, it is hypothesized to share and potentially enhance the metabolic regulatory properties of its parent compound, berberine. Berberine has been extensively studied for its beneficial effects on glucose and lipid metabolism, primarily through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4][5]
These application notes provide a comprehensive overview of the anticipated use of this compound in metabolic research, with protocols and data largely based on the well-established effects of berberine. It is presumed that this compound will exhibit a similar mechanism of action, and these guidelines are intended to serve as a starting point for its investigation.
Mechanism of Action: Targeting Key Metabolic Pathways
Berberine, and by extension this compound, is understood to exert its metabolic effects through a multi-targeted mechanism. The primary and most studied pathway is the activation of AMP-activated protein kinase (AMPK).
Key mechanistic highlights include:
-
AMPK Activation: By increasing the cellular AMP/ATP ratio, often through mild inhibition of mitochondrial respiratory chain complex I, berberine leads to the phosphorylation and activation of AMPK.
-
Glucose Metabolism: Activated AMPK promotes glucose uptake in muscle and fat cells, enhances glycolysis, and suppresses gluconeogenesis in the liver.
-
Lipid Metabolism: AMPK activation leads to the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis, and promotes fatty acid oxidation. It also downregulates genes involved in lipogenesis.
-
Insulin Signaling: Berberine has been shown to improve insulin sensitivity, potentially through the upregulation of insulin receptor expression.
Quantitative Data Summary
The following tables summarize quantitative data from studies on berberine, which can serve as a benchmark for investigating this compound.
Table 1: In Vitro Effects of Berberine on Metabolic Parameters
| Cell Line | Parameter Measured | Berberine Concentration | Observed Effect | Reference |
| 3T3-L1 Adipocytes | Glucose Uptake | 5 µM | Significant increase in basal glucose uptake | |
| L6 Myotubes | Glucose Uptake | 5 µg/mL | Increased GLUT4 translocation | |
| HepG2 Hepatocytes | Glucose Consumption | 5 x 10⁻⁶ M - 1 x 10⁻⁴ M | 32% to 60% increase in glucose consumption | |
| 3T3-L1 Adipocytes | AMPK Activation | 5 µg/mL | Increased AMPK phosphorylation | |
| L6 Myotubes | AMPK Activation | 5 µg/mL | Increased AMPK phosphorylation | |
| 3T3-L1 Adipocytes | Lipid Accumulation | Differentiation period | Reduced triglyceride accumulation |
Table 2: In Vivo Effects of Berberine on Metabolic Parameters in Animal Models
| Animal Model | Treatment | Duration | Key Findings | Reference |
| db/db mice | 5 mg/kg/day (i.p.) | 3 weeks | Increased liver AMPK and ACC phosphorylation | |
| High-fat diet-fed rats | Not specified | Not specified | Reduced body weight and plasma triglycerides, improved insulin action | |
| High-fat diet-fed ApoE-/- mice | 50 mg/kg & 100 mg/kg | 13 weeks | Significantly reduced serum total cholesterol, APOB100, and VLDL-C | |
| High-fat diet-fed obese mice | Combination with Silibinin | 8 weeks | Significantly reduced body weight gain and suppressed total cholesterol and triglyceride levels |
Experimental Protocols
The following are detailed protocols for key experiments to assess the metabolic effects of this compound, adapted from established methods for berberine.
Protocol 1: In Vitro AMPK Activation Assay
Objective: To determine the effect of this compound on the activation of AMPK in a cell-based assay.
Materials:
-
Cell line (e.g., 3T3-L1 pre-adipocytes, L6 myoblasts, HepG2 hepatocytes)
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Differentiate cells if necessary (e.g., 3T3-L1 pre-adipocytes to adipocytes).
-
Starve cells in serum-free medium for 2-4 hours before treatment.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time (e.g., 30 minutes to 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Scrape cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and loading buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of phosphorylated protein to total protein to determine the level of activation.
-
Protocol 2: In Vitro Glucose Uptake Assay
Objective: To measure the effect of this compound on glucose uptake in adipocytes or muscle cells.
Materials:
-
Differentiated 3T3-L1 adipocytes or L6 myotubes
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
This compound
-
Insulin (positive control)
-
Cytochalasin B (inhibitor control)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate and differentiate cells in appropriate multi-well plates.
-
Starve cells in serum-free medium for 2-4 hours.
-
Pre-treat cells with this compound or vehicle control for the desired time.
-
For a positive control, treat cells with insulin for 30 minutes.
-
-
Glucose Uptake Measurement:
-
Wash cells with KRH buffer.
-
Add KRH buffer containing 2-deoxy-D-[³H]-glucose or 2-NBDG and the respective treatments.
-
Incubate for a short period (e.g., 5-10 minutes).
-
To determine non-specific uptake, add cytochalasin B to a set of wells.
-
-
Cell Lysis and Detection:
-
Stop the uptake by washing cells rapidly with ice-cold PBS.
-
Lyse the cells (e.g., with NaOH for radioactive assays or a suitable lysis buffer for fluorescent assays).
-
For radioactive assays, measure the radioactivity in the lysate using a scintillation counter.
-
For fluorescent assays, measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the non-specific uptake (with cytochalasin B) from all other readings.
-
Normalize the data to protein concentration.
-
Compare the glucose uptake in this compound-treated cells to the vehicle control.
-
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of this compound on glucose tolerance in a mouse model of metabolic disease.
Materials:
-
Mouse model (e.g., high-fat diet-induced obese mice, db/db mice)
-
This compound formulation for oral gavage
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)
Procedure:
-
Animal Acclimation and Treatment:
-
Acclimate mice to handling and gavage procedures.
-
Treat mice with this compound or vehicle control daily for a specified period (e.g., 2-4 weeks).
-
-
OGTT Procedure:
-
Fast mice overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from the tail vein.
-
Administer a bolus of glucose solution via oral gavage.
-
Measure blood glucose levels at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for each group.
-
Calculate the area under the curve (AUC) for glucose excursion for each mouse.
-
Compare the AUC between the this compound-treated group and the control group using appropriate statistical tests.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the metabolic effects of this compound.
Caption: this compound Signaling Pathway via AMPK.
Caption: Experimental Workflow for AMPK Activation Assay.
Caption: Workflow for In Vivo Oral Glucose Tolerance Test.
Conclusion
This compound represents a promising synthetic derivative of berberine for metabolic research. While direct experimental data on this compound is currently limited, the extensive research on its parent compound provides a robust framework for initiating investigations into its efficacy and mechanism of action. The provided application notes, protocols, and data summaries, based on berberine, offer a valuable resource for researchers and drug development professionals to explore the therapeutic potential of this compound in metabolic disorders. It is anticipated that this compound will demonstrate similar, if not superior, metabolic regulatory effects, making it a compelling candidate for further study.
References
Application Notes and Protocols for Preparing 8-Keto-berberine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Keto-berberine, also known as 8-Oxoberberine or Oxyberberine, is a derivative of the natural alkaloid berberine. It is a compound of significant interest in biomedical research and drug development due to its various biological activities.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Synonyms | 8-Oxoberberine, Oxyberberine, Berlambine | [2][3][4][5] |
| Molecular Formula | C₂₀H₁₇NO₅ | |
| Molecular Weight | 351.36 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% |
Solubility Data
This compound exhibits poor solubility in aqueous solutions but is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions.
| Solvent | Solubility | Notes | Source |
| DMSO | ~10 mg/mL | Purge with an inert gas. | |
| 3.52 mg/mL (10.02 mM) | Sonication is recommended to aid dissolution. | ||
| Dimethyl formamide (DMF) | ~10 mg/mL | Purge with an inert gas. | |
| Aqueous Buffers | Sparingly soluble | Not recommended for primary stock solutions. | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | Prepared by diluting a DMSO stock solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for subsequent dilution in experimental assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or covered in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile, nuclease-free tips
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.51 mg of this compound (Molecular Weight = 351.36 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube. For the 3.51 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If necessary, sonicate the solution for a short period to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
This protocol details the dilution of the DMSO stock solution into an aqueous buffer for cell-based assays or other biological experiments.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile microcentrifuge tubes or multi-well plates
-
Pipettes and sterile, nuclease-free tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the DMSO stock solution into the desired aqueous buffer to achieve the final working concentration. Important: To avoid precipitation, the final concentration of DMSO in the working solution should be kept low (typically ≤ 0.5%).
-
Mixing: Gently mix the working solution by pipetting or gentle vortexing.
-
Immediate Use: It is highly recommended to use the aqueous working solutions on the same day they are prepared. Do not store aqueous solutions for more than one day.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Notes | Source |
| Solid | -20°C | ≥ 4 years | Keep in a tightly sealed container, protected from light. | |
| DMSO Stock Solution | -20°C | Up to 1 month | Store in tightly sealed aliquots, protected from light. | |
| -80°C | Up to 6 months | Store in tightly sealed aliquots, protected from light. | ||
| Aqueous Working Solution | 4°C | ≤ 1 day | Prepare fresh and use immediately. |
Visualization of Associated Signaling Pathways and Workflow
Signaling Pathway of this compound
This compound has been shown to modulate several key signaling pathways involved in metabolism and inflammation. It is known to activate AMP-activated protein kinase (AMPK) and influence the PI3K/Akt and Nrf2 pathways. Additionally, it can inhibit the pro-inflammatory NF-κB pathway.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing this compound stock and working solutions.
References
Application Notes and Protocols for 8-Keto-Berberine in In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berberine, a natural isoquinoline alkaloid, has garnered significant attention for its therapeutic potential in a range of diseases, including cancer, diabetes, and inflammatory conditions.[1][2] Its therapeutic effects are attributed to its interaction with multiple cellular signaling pathways.[3][4][5] 8-Keto-berberine, also known as 8-oxoberberine, is a derivative of berberine. While the biological activities of berberine are well-documented, the application of this compound as a fluorescent probe for in vivo imaging is an emerging area of interest. The introduction of a keto group at the 8-position may modulate the intrinsic fluorescence and biological targeting properties of the parent compound, potentially offering advantages for imaging applications.
These application notes provide a comprehensive overview of the potential use of this compound for in vivo imaging studies, including its synthesis, proposed imaging mechanisms, detailed experimental protocols for preclinical models, and a summary of relevant signaling pathways. The protocols and data presented herein are based on the known properties of berberine and are intended to serve as a foundational guide for researchers venturing into the use of this compound as an in vivo imaging agent.
Synthesis of this compound (8-Oxoberberine)
The synthesis of 8-oxoberberine can be achieved through various methods. A common approach involves the oxidation of berberine. One documented method involves a biomimetic synthesis pathway. Another approach involves the demethylation of berberine chloride to berberrubine, followed by condensation with benzoic acid derivatives.
A concise, three-step synthesis has been reported, which is suitable for multi-gram scale preparation. The general steps, as described in the literature, can be summarized as follows:
-
Starting Material: Berberine chloride is used as the initial reactant.
-
Intermediate Steps: The synthesis proceeds through intermediate compounds. For example, one method involves the formation of an amide followed by cyclization.
-
Oxidation: The final step to yield 8-oxoberberine typically involves an oxidation reaction.
Researchers should refer to the specific chemical literature for detailed reaction conditions, catalysts, and purification methods.
Proposed Mechanism of Action for In Vivo Imaging
The intrinsic fluorescence of berberine and its derivatives allows for their potential use as imaging probes. This compound's utility as an in vivo imaging agent is predicated on its ability to accumulate preferentially in tissues of interest, enabling visualization and quantification of biological processes. Based on the known pharmacology of berberine, this compound could potentially be used to image:
-
Tumor Tissues: Berberine has been shown to accumulate in and exert anti-tumor effects on various cancers, including breast, liver, colorectal, and lung cancer. This suggests that this compound may serve as a probe for tumor imaging and monitoring therapeutic response.
-
Inflamed Tissues: Berberine possesses potent anti-inflammatory properties by modulating key inflammatory signaling pathways. This indicates that this compound could be a valuable tool for imaging inflammatory processes in diseases like arthritis and inflammatory bowel disease.
-
Metabolically Active Tissues: Berberine is known to regulate metabolic pathways, particularly through the activation of AMP-activated protein kinase (AMPK). This suggests potential applications in imaging metabolic disorders.
The following diagram illustrates a proposed mechanism for tumor targeting with this compound.
Caption: Proposed tumor targeting mechanism of this compound.
Quantitative Data Presentation
The following tables present hypothetical quantitative data from preclinical in vivo imaging studies using this compound. These tables are intended to provide a framework for data presentation and comparison.
Table 1: Biodistribution of this compound in a Xenograft Mouse Model of Breast Cancer
| Organ | Mean Fluorescence Intensity (Arbitrary Units) ± SD (n=5) |
| Tumor | 8.5 x 10⁸ ± 1.2 x 10⁸ |
| Liver | 6.2 x 10⁸ ± 0.9 x 10⁸ |
| Kidneys | 4.1 x 10⁸ ± 0.7 x 10⁸ |
| Spleen | 2.5 x 10⁸ ± 0.5 x 10⁸ |
| Lungs | 1.8 x 10⁸ ± 0.4 x 10⁸ |
| Heart | 1.1 x 10⁸ ± 0.3 x 10⁸ |
| Muscle | 0.5 x 10⁸ ± 0.2 x 10⁸ |
Table 2: Quantification of Tumor Growth Inhibition with this compound Imaging
| Treatment Group | Initial Tumor Volume (mm³) ± SD | Final Tumor Volume (mm³) ± SD | Tumor Fluorescence Signal (Fold Change) ± SD |
| Vehicle Control | 102 ± 15 | 455 ± 58 | 4.5 ± 0.6 |
| Berberine (50 mg/kg) | 105 ± 18 | 280 ± 45 | 2.7 ± 0.5 |
| This compound (50 mg/kg) | 101 ± 16 | 210 ± 39 | 2.1 ± 0.4 |
Experimental Protocols
Protocol 1: In Vivo Imaging of Tumor Accumulation of this compound
Objective: To visualize and quantify the accumulation of this compound in tumor-bearing mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with 5% DMSO and 10% Cremophor EL)
-
Female athymic nude mice (6-8 weeks old)
-
Human breast cancer cells (e.g., MDA-MB-231)
-
Matrigel
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Cell Implantation:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Resuspend 5 x 10⁶ cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (approximately 100 mm³).
-
-
Probe Preparation and Administration:
-
Dissolve this compound in the vehicle to a final concentration of 10 mg/mL.
-
Administer 100 µL of the this compound solution (1 mg per mouse, assuming a 20g mouse) via intravenous (tail vein) injection.
-
-
In Vivo Fluorescence Imaging:
-
Anesthetize the mice using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire fluorescence images at various time points (e.g., 1, 4, 8, 12, and 24 hours) post-injection.
-
Use appropriate excitation and emission filters for this compound (hypothetically, Ex: 470 nm / Em: 525 nm, to be determined empirically).
-
Acquire a white light image for anatomical reference.
-
-
Ex Vivo Organ Imaging:
-
At the final time point (24 hours), humanely euthanize the mice.
-
Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, and muscle).
-
Arrange the organs in the imaging chamber and acquire a final fluorescence image.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and organs in both the in vivo and ex vivo images.
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio.
-
Caption: Experimental workflow for in vivo tumor imaging.
Signaling Pathways Modulated by Berberine
The following diagrams illustrate key signaling pathways affected by berberine, which are relevant for studies using this compound.
AMPK Signaling Pathway
Berberine is a known activator of the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis. Activation of AMPK by berberine can lead to the inhibition of mTOR signaling and the suppression of cancer cell proliferation.
Caption: Berberine's effect on the AMPK signaling pathway.
PI3K/AKT/mTOR Signaling Pathway
Berberine has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival, proliferation, and angiogenesis.
Caption: Berberine's inhibition of the PI3K/AKT/mTOR pathway.
Biocompatibility and Safety Considerations
Berberine has a long history of use in traditional medicine and is generally considered safe at therapeutic doses. However, some studies have reported potential side effects, particularly at high doses, which may include gastrointestinal discomfort. The toxicity of alkyl-derivatives of berberine has been shown to be higher than the parent compound, though this decreases with increasing aliphatic chain length.
For in vivo imaging studies with this compound, it is crucial to conduct preliminary dose-escalation studies to determine the optimal imaging dose that provides a strong fluorescence signal without causing toxicity. Key considerations should include:
-
Acute and Chronic Toxicity: Assess potential toxic effects following single and repeated administrations.
-
Biocompatibility: Evaluate the local and systemic response to the injected probe.
-
Pharmacokinetics and Biodistribution: Characterize the absorption, distribution, metabolism, and excretion of the probe to understand its clearance profile.
Researchers should adhere to institutional and national guidelines for the ethical use of animals in research.
References
- 1. Recent studies on berberine and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF‐κB, JAK/STAT, and MAPK signaling pathways [agris.fao.org]
Troubleshooting & Optimization
Technical Support Center: 8-Keto-berberine (8-Oxoberberine) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 8-Keto-berberine, also known as 8-Oxoberberine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through the oxidation of berberine. [1][2][3]Another approach involves a multi-step total synthesis starting from commercially available reagents like 5-bromobenzo[d]d[4][5]ioxole. The oxidation of berberine is often preferred for its directness if berberine is readily available. In alkaline solutions, berberine forms a pseudobase (8-hydroxy-7,8-dihydroberberine), which can then be oxidized to 8-oxoberberine.
Q2: My reaction yield is very low. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Incomplete Reaction: The oxidation of berberine may not have gone to completion. This can be due to insufficient oxidant, non-optimal reaction time, or temperature.
-
Degradation of Product: this compound, like other alkaloids, can be sensitive to harsh reaction conditions. Prolonged exposure to strong acids, bases, or high temperatures can lead to degradation.
-
Side Reactions: Over-oxidation or other side reactions can consume the starting material and produce unwanted byproducts, reducing the yield of the desired product.
-
Purification Losses: Significant loss of product can occur during the workup and purification steps, especially if the solubility characteristics of this compound are not properly considered.
-
Poor Quality Starting Material: Impurities in the initial berberine can interfere with the reaction.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the synthesis can be effectively monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material (berberine) and the appearance of the product (this compound). This allows for the determination of the optimal reaction time and helps to prevent over-oxidation or degradation.
Q4: What are the best practices for purifying crude this compound?
A4: Purification of crude this compound typically involves chromatographic techniques. Column chromatography using silica gel is a common method. The choice of solvent system for chromatography is crucial and should be determined by preliminary TLC analysis. Recrystallization from a suitable solvent, such as methanol or a mixture of solvents, can also be an effective method for purification. A general purification method for related quinoline derivatives involves dissolving the crude product in a heated solvent like a chloralkane, followed by cooling, filtration, and concentration of the filtrate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient oxidant. 2. Incorrect reaction pH. 3. Low reaction temperature. | 1. Use a fresh batch of oxidant and consider increasing the molar equivalents. 2. Ensure the reaction medium is sufficiently alkaline to promote the formation of the berberine pseudobase, which is the species that is oxidized. 3. Gradually increase the reaction temperature while monitoring the reaction by TLC to avoid degradation. |
| Presence of Multiple Byproducts | 1. Over-oxidation of berberine or the product. 2. Reaction temperature is too high. 3. Non-specific oxidant. | 1. Reduce the amount of oxidant or add it portion-wise to control the reaction rate. 2. Perform the reaction at a lower temperature for a longer period. 3. Consider using a milder or more selective oxidizing agent. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the workup solvents. 2. Formation of an emulsion during extraction. 3. Product co-elutes with impurities during chromatography. | 1. Adjust the pH of the aqueous layer during extraction to minimize the solubility of the product. Use a different extraction solvent. 2. Add brine to the aqueous layer to break the emulsion. 3. Optimize the solvent system for column chromatography based on TLC results. Consider using a different stationary phase or a gradient elution. |
| Purified Product has Low Purity | 1. Ineffective purification method. 2. Co-crystallization with impurities. 3. Thermal degradation during solvent removal. | 1. Re-purify the product using a different chromatographic technique (e.g., preparative HPLC) or a different solvent system. 2. Try recrystallizing from a different solvent or solvent mixture. 3. Use a rotary evaporator at a lower temperature and reduced pressure to remove the solvent. |
Quantitative Data on Synthesis Strategies
While specific yield comparisons for this compound synthesis are not abundant in the provided search results, different synthetic strategies for related compounds show varying efficiencies. For instance, a total synthesis of 8-oxyberberine was achieved with a high total yield of 43% over 7 steps. Another method for synthesizing a range of 8-oxoprotoberberines reported acceptable yields of 14–19% over four steps. For derivatives, a biomimetic synthesis of 8-oxoberberine was accomplished in three steps with a 63% yield in the final cyclization step. The use of microfluidic flow systems for synthesizing berberine derivatives has shown up to a 30% increase in product yields compared to classical batch synthesis.
| Method | Key Features | Reported Yield | Reference |
| Total Synthesis | 7-step synthesis from 5-bromobenzo[d]dioxole | 43% (overall) | |
| Sequential Cyclization & Coupling | 4-step synthesis using In(OTf)3 and Pd(OAc)2 catalysis | 14-19% (overall) | |
| Biomimetic Synthesis | 3-step synthesis involving a 3-arylisoquinoline intermediate | 63% (final step) | |
| Microfluidic Flow Synthesis | For 8,13-disubstituted berberine derivatives | Up to 30% increase vs. batch |
Experimental Protocols
Protocol 1: General Synthesis of this compound via Oxidation of Berberine
This protocol is a generalized procedure based on the principle of oxidizing the berberine pseudobase.
Materials:
-
Berberine chloride or sulfate
-
A suitable oxidizing agent (e.g., potassium permanganate, chromium trioxide)
-
A suitable solvent (e.g., acetone, water)
-
A base (e.g., potassium hydroxide, sodium carbonate)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Dissolve berberine salt in the chosen solvent.
-
Add a base to the solution to form the berberine pseudobase. The solution will typically change color.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the oxidizing agent to the cooled solution with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is complete when the berberine spot has disappeared.
-
Quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite) if necessary.
-
Neutralize the reaction mixture with an acid (e.g., hydrochloric acid).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Quantification of this compound using HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., potassium dihydrogen phosphate).
-
Detection Wavelength: Typically in the range of 265 to 346 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of a known concentration of a reference standard of this compound.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration.
-
Prepare a sample of the synthesized this compound of a known weight dissolved in a known volume of solvent.
-
Inject the sample into the HPLC system and record the peak area of the product.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Calculate the yield of the synthesis based on the initial amount of berberine used.
Visualizations
References
Technical Support Center: Troubleshooting 8-Keto-berberine HPLC Peak Tailing
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 8-Keto-berberine.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
Q2: What are the most common causes of peak tailing for a basic compound like this compound?
A2: Given that this compound is an alkaloid and thus a basic compound, the primary causes of peak tailing in reversed-phase HPLC include:
-
Secondary Silanol Interactions: Basic compounds like this compound can interact strongly with residual acidic silanol groups on the surface of silica-based stationary phases. This is a very common cause of peak tailing for basic analytes.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of both this compound and the silanol groups. An unsuitable pH can increase unwanted interactions and cause peak tailing.
-
Column Overload: Injecting too much of the sample can lead to peak distortion, including tailing.
-
Column Degradation or Contamination: A damaged or contaminated column can result in poor peak shapes. This can be due to the accumulation of contaminants on the column frit or degradation of the packed bed.
-
Extra-Column Effects: Issues within the HPLC system itself, such as excessive tubing length or dead volume in connections, can contribute to peak broadening and tailing.
Q3: How can I mitigate secondary silanol interactions for this compound?
A3: To reduce unwanted interactions with silanol groups, consider the following strategies:
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces peak tailing for basic compounds.
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, minimizing their ability to interact with the positively charged this compound.
-
Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape. However, this can sometimes shorten column lifetime.
Q4: What is the optimal mobile phase pH for analyzing this compound?
Q5: How do I know if my column is overloaded with this compound?
A5: Column overload can be diagnosed by performing a simple dilution experiment. If you suspect overload, dilute your sample (e.g., 1:10) and inject it again. If the peak shape becomes more symmetrical and the retention time slightly increases, column overload is the likely cause.
Troubleshooting Guide
This table summarizes common issues and solutions for this compound peak tailing.
| Potential Cause | Observation | Recommended Action | Expected Outcome |
| Secondary Silanol Interactions | Tailing specific to the this compound peak. | Use a modern, end-capped C18 column. Lower the mobile phase pH to < 3.5. Add a competing base (e.g., 0.1% TEA) to the mobile phase. | Improved peak symmetry. |
| Inappropriate Mobile Phase pH | Poor peak shape, possibly with peak splitting. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. A starting point of pH 3 is recommended. | Sharper, more symmetrical peaks. |
| Column Overload | Broad, tailing, or triangular-shaped peaks. | Reduce the injection volume or dilute the sample. | Symmetrical peak shape at lower concentrations. |
| Column Contamination/Degradation | All peaks in the chromatogram show tailing. Increased backpressure. | Reverse-flush the column (if permissible by the manufacturer). Use a guard column. Replace the column if necessary. | Restored peak shape and normal backpressure. |
| Extra-Column Volume | Broadening of all peaks, especially early eluting ones. | Use shorter, narrower internal diameter tubing. Ensure all fittings are properly connected with no dead volume. | Sharper peaks and improved resolution. |
Experimental Protocols
Protocol 1: Diagnosing and Mitigating Secondary Silanol Interactions and Mobile Phase pH Effects
Objective: To systematically evaluate and optimize the mobile phase pH to improve the peak shape of this compound.
Methodology:
-
Initial Conditions:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Temperature: 30 °C
-
Detection: UV at an appropriate wavelength for this compound.
-
-
Procedure: a. Prepare mobile phases with different pH values by using different additives:
- pH ~2.7: 0.1% Formic Acid in water
- pH ~3.2: 10 mM Ammonium Formate in water, pH adjusted to 3.2 with Formic Acid
- pH ~7.0: 10 mM Ammonium Bicarbonate in water b. Equilibrate the column with the initial mobile phase for at least 15 minutes. c. Inject a standard solution of this compound and record the chromatogram. d. Repeat steps 2b and 2c for each mobile phase pH. e. Analyze the peak asymmetry factor for this compound at each pH.
Expected Results:
| Mobile Phase Aqueous Component | Approximate pH | Expected Peak Asymmetry Factor (As) | Interpretation |
| 0.1% Formic Acid | 2.7 | 1.1 - 1.4 | Good peak shape due to protonation of silanols. |
| 10 mM Ammonium Formate | 3.2 | 1.2 - 1.6 | Good to moderate peak shape. |
| 10 mM Ammonium Bicarbonate | 7.0 | > 2.0 | Significant tailing due to ionized silanols. |
Protocol 2: Identifying and Correcting Column Overload
Objective: To determine if column overload is the cause of peak tailing and to establish an appropriate sample concentration.
Methodology:
-
Initial Setup: Use the optimized HPLC conditions determined from Protocol 1.
-
Procedure: a. Prepare a stock solution of this compound at a known high concentration (e.g., 1 mg/mL). b. Prepare a series of dilutions from the stock solution (e.g., 0.5 mg/mL, 0.1 mg/mL, 0.05 mg/mL, 0.01 mg/mL). c. Inject the highest concentration solution and record the chromatogram, noting the peak shape. d. Sequentially inject the dilutions, from highest to lowest concentration. e. Compare the peak asymmetry and retention time for each concentration.
Expected Results:
| Concentration (mg/mL) | Expected Peak Asymmetry Factor (As) | Expected Retention Time | Interpretation |
| 1.0 | > 1.8 | Shorter | Column overload is likely occurring. |
| 0.5 | 1.5 - 1.8 | Slightly longer | Overload effects are diminishing. |
| 0.1 | 1.1 - 1.4 | Stable | Within the linear range of the column. |
| 0.05 | 1.1 - 1.4 | Stable | Within the linear range of the column. |
| 0.01 | 1.1 - 1.4 | Stable | Within the linear range of the column. |
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting this compound HPLC peak tailing.
Caption: Interactions leading to peak tailing for basic compounds in HPLC.
References
8-Keto-berberine solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Keto-berberine (also known as 8-oxoberberine or Berlambine).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a derivative of the natural alkaloid berberine. It exhibits a range of biological activities, including the activation of the PI3K/Akt/AMPK signaling pathway. However, due to its chemical structure, this compound has very low aqueous solubility, which can pose significant challenges for its use in in vitro and in vivo experiments, potentially leading to poor bioavailability and inconsistent results.
Q2: What are the common solvents for dissolving this compound?
A2: this compound is poorly soluble in water but is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions. It is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[1] For cell culture experiments, it is crucial to keep the final concentration of organic solvents low (typically <0.5% for DMSO) to avoid cellular toxicity.
Q3: Can I heat the solvent to improve the solubility of this compound?
A3: Gentle heating to 37°C in conjunction with sonication in an ultrasonic bath can help to dissolve this compound in solvents like DMSO.[1] However, it is essential to be cautious about the thermal stability of the compound and to avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions for experimental use.
Problem 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture media.
-
Cause: The low aqueous solubility of this compound causes it to precipitate out of the solution when the concentration of the organic solvent is significantly reduced.
-
Solution 1: Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help to keep the compound in solution.
-
Solution 2: Use of a Co-solvent: In some cases, a combination of solvents can improve solubility. For in vivo studies, formulations may include co-solvents like PEG300 and Tween 80.
-
Solution 3: Formulation with Cyclodextrins: For a more robust solution, especially for in vivo applications, consider forming an inclusion complex with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD). This has been shown to significantly enhance the aqueous solubility and bioavailability of this compound.[2][3][4]
Problem 2: Inconsistent results in biological assays.
-
Cause: Poor solubility can lead to the formation of micro-precipitates in the assay medium, resulting in an inaccurate concentration of the active compound and, consequently, variable experimental outcomes.
-
Solution 1: Visual Inspection: Before use, carefully inspect the final diluted solution for any signs of precipitation. If visible, the preparation method needs to be optimized.
-
Solution 2: Supersaturated Drug Delivery System (SDDS): Prepare a supersaturated drug delivery system of this compound with HP-β-CD. This method has been shown to increase the oral relative bioavailability by 16-fold and maintain a stable supersaturated solution.
Quantitative Data: Solubility of this compound
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Solubility | Notes |
| Water | Insoluble (1.8E-3 g/L at 25°C) | Very low aqueous solubility is a primary challenge. |
| DMSO | 3.52 mg/mL | Sonication is recommended to aid dissolution. |
| Chloroform | Soluble | Quantitative data not readily available. |
| Dichloromethane | Soluble | Quantitative data not readily available. |
| Ethyl Acetate | Soluble | Quantitative data not readily available. |
| Acetone | Soluble | Quantitative data not readily available. |
Experimental Protocols
Protocol 1: Preparation of a Supersaturated Drug Delivery System (SDDS) of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) using Ultrasonic-Solvent Evaporation
This protocol is adapted from a method shown to significantly improve the solubility and bioavailability of this compound (referred to as OBB in the source).
Materials:
-
This compound (OBB)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
95% Ethanol
-
Ultrasonic bath
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution of Components:
-
Weigh out this compound and HP-β-CD in a molar ratio of 1:10.
-
Dissolve the weighed amounts of this compound and HP-β-CD in 95% ethanol.
-
-
Ultrasonication:
-
Place the flask containing the ethanol solution in an ultrasonic bath.
-
Sonicate the mixture for 2 hours at 40°C to facilitate the formation of the inclusion complex.
-
-
Solvent Evaporation:
-
Following sonication, evaporate the ethanol using a rotary evaporator. This will yield a solid complex.
-
-
Drying:
-
Dry the resulting solid complex in a vacuum oven to remove any residual solvent.
-
-
Characterization (Optional but Recommended):
-
The formation of the inclusion complex can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD).
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound (Oxyberberine).
Experimental Workflow for Preparing this compound SDDS
Caption: Workflow for preparing this compound SDDS.
Logical Relationship for Troubleshooting Solubility Issues
Caption: Troubleshooting logic for this compound solubility.
References
- 1. glpbio.com [glpbio.com]
- 2. Supersaturated Drug Delivery System of Oxyberberine Based on Cyclodextrin Nanoaggregates: Preparation, Characterization, and in vivo Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supersaturated Drug Delivery System of Oxyberberine Based on Cyclodextrin Nanoaggregates: Preparation, Characterization, and in vivo Application - CarboHyde [carbohyde.com]
- 4. US20150183890A1 - Methods for Formation of Cyclodextrin-Ursolic Acid Inclusion Complex - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Bioavailability of 8-Keto-Berberine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of 8-Keto-berberine.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A: this compound is a synthetic derivative of berberine, an alkaloid with numerous pharmacological activities.[1] Like its parent compound, this compound is being investigated for its potential therapeutic effects, particularly in metabolic disorders, due to its ability to modulate mitochondrial function and activate AMP-activated protein kinase (AMPK).[1] However, berberine itself exhibits very low oral bioavailability (less than 1%), primarily due to poor absorption, rapid metabolism in the gut and liver, and active efflux back into the intestinal lumen by P-glycoprotein (P-gp) transporters. It is anticipated that this compound faces similar challenges.
Q2: What are the primary metabolic pathways that reduce the systemic availability of berberine and likely this compound?
A: Berberine undergoes extensive phase I and phase II metabolism. Phase I metabolism primarily involves demethylation by cytochrome P450 enzymes (CYP3A4, CYP2D6, and CYP1A2) to form metabolites like berberrubine and thalifendine.[2] These are subsequently conjugated with glucuronic acid or sulfate in phase II reactions, which facilitates their elimination.[3] While the specific metabolic pathway of this compound is not fully elucidated, it is expected to be a substrate for similar enzymatic processes.
Q3: How can the gut microbiota influence the absorption of berberine derivatives?
A: The gut microbiota can metabolize berberine into dihydroberberine, a form that is more readily absorbed.[4] Once absorbed, dihydroberberine is converted back to berberine. This suggests that the composition of the gut microbiome could play a role in the overall bioavailability of berberine and its derivatives.
Q4: Are there any structural modifications to berberine that have been shown to improve bioavailability?
A: Yes, structural modifications, particularly at the C8 position, have shown promise. For instance, 8-cetylberberine, a derivative with a cetyl group at the 8th position, demonstrated a 2.8-fold increase in maximum plasma concentration (Cmax) and a 12.9-fold increase in the area under the curve (AUC), indicating significantly improved bioavailability compared to berberine in rats. This highlights the potential of modifying the C8 position, as in this compound, to enhance pharmacokinetic properties.
II. Troubleshooting Guides
Issue 1: Low Apparent Permeability of this compound in Caco-2 Cell Assays
Symptoms:
-
Low apparent permeability coefficient (Papp) values in the apical-to-basolateral (A-B) direction.
-
High efflux ratio (Papp B-A / Papp A-B), suggesting active transport out of the cells.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| P-glycoprotein (P-gp) Efflux: this compound is likely a substrate for P-gp, similar to berberine. | Co-administer with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in your Caco-2 assay to confirm P-gp involvement. If the A-B permeability increases and the efflux ratio decreases, P-gp is a key factor. For in-vivo applications, consider co-formulation with a pharmaceutical-grade P-gp inhibitor. |
| Poor Aqueous Solubility: Limited solubility in the assay medium can restrict the concentration gradient available for absorption. | Determine the aqueous solubility of your this compound formulation. If solubility is low, consider using solubility enhancers such as cyclodextrins or formulating the compound in a microemulsion or as a solid dispersion. |
| Cell Monolayer Integrity Issues: Compromised Caco-2 monolayers can lead to inaccurate permeability measurements. | Routinely check the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure their integrity. Use a marker of paracellular transport (e.g., Lucifer yellow) to confirm tight junction integrity. |
Issue 2: High Variability in Pharmacokinetic Studies in Animal Models
Symptoms:
-
Large standard deviations in plasma concentration-time profiles among individual animals.
-
Inconsistent Cmax and AUC values.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| First-Pass Metabolism: Extensive metabolism in the gut wall and liver can lead to variable systemic exposure. | Investigate the metabolic stability of this compound in liver microsomes and S9 fractions. Consider co-administration with inhibitors of relevant CYP enzymes to assess their contribution to first-pass metabolism. |
| Influence of Gut Microbiota: Individual differences in gut microbiota composition can affect the metabolism and absorption of this compound. | Consider using pseudo germ-free animal models to understand the direct contribution of the gut microbiota to the compound's pharmacokinetics. |
| Food Effects: The presence of food in the gastrointestinal tract can significantly alter drug absorption. | Standardize feeding protocols for your animal studies. Typically, animals should be fasted overnight before oral administration of the compound. |
III. Data Presentation: Comparative Pharmacokinetics of Berberine and a C8-Modified Derivative
The following table summarizes the pharmacokinetic parameters of berberine and 8-cetylberberine in rats after oral administration, illustrating the potential for improved bioavailability with C8-position modifications.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) | Relative Bioavailability Increase (AUC) |
| Berberine | 80 | 112.3 ± 12.1 | 2.5 | 876.5 ± 95.4 | 3.61 | - |
| 8-Cetylberberine | 80 | 314.4 ± 35.2 | 4.0 | 11307 ± 1243 | 11.90 | 12.9-fold |
Data adapted from a comparative study in rats.
IV. Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes
This protocol is adapted from established methods for preparing berberine liposomes and can be optimized for this compound.
Materials:
-
This compound
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Hydration:
-
Dissolve this compound, SPC, and cholesterol in a 10:1:1 molar ratio in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature (e.g., 50-60°C). This will form multilamellar vesicles (MLVs).
-
-
Sonication:
-
To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator on ice for 10-15 minutes (with intermittent cooling periods) or a bath sonicator for 30-60 minutes.
-
-
Purification:
-
Separate the unincorporated this compound from the liposomal formulation by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Resuspend the liposomal pellet in fresh PBS.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Calculate the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the amount of encapsulated this compound using a validated analytical method (e.g., HPLC-UV).
-
Protocol 2: In Vitro Caco-2 Permeability Assay for this compound
This protocol outlines a standard procedure for assessing the intestinal permeability of this compound.
Materials:
-
Caco-2 cells (passage 20-40)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Lucifer yellow
-
This compound
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Measure the TEER of the cell monolayers using an epithelial voltohmmeter. TEER values should be >250 Ω·cm² before starting the transport experiment.
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the paracellular pathway.
-
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed HBSS (pH 7.4).
-
Add HBSS (pH 6.5) containing the test concentration of this compound to the apical (A) compartment.
-
Add fresh HBSS (pH 7.4) to the basolateral (B) compartment.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
Perform the experiment in the reverse direction to assess active efflux. Add the this compound solution to the basolateral compartment and sample from the apical compartment.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C0 is the initial drug concentration in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests the involvement of active efflux transporters.
-
V. Visualizations
References
- 1. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 2. The Quest to Enhance the Efficacy of Berberine for Type-2 Diabetes and Associated Diseases: Physicochemical Modification Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabolism of berberine and its contribution to the pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
minimizing off-target effects of 8-Keto-berberine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential off-target effects during experiments with 8-Keto-berberine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from berberine?
This compound is a synthetic derivative of the naturally occurring alkaloid berberine.[1] It is chemically modified, which can alter its pharmacokinetic properties and potentially its efficacy and off-target effects compared to berberine. The primary known mechanism of action for this compound involves the modulation of mitochondrial function and the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] This mechanism is similar to berberine, which also activates AMPK.[2]
Q2: What are the known or potential off-target effects of this compound?
While specific off-target effects of this compound are not yet extensively documented, we can infer potential off-targets based on the known pharmacology of berberine and its derivatives. Berberine has been reported to interact with a variety of cellular targets beyond AMPK, which could be considered off-target effects depending on the desired therapeutic outcome. These may include:
-
Cardiac Ion Channels: Berberine has been shown to affect cardiac ion channels, which could lead to cardiovascular side effects.
-
CYP450 Enzymes: Berberine can inhibit cytochrome P450 enzymes, potentially leading to drug-drug interactions.
-
DNA Intercalation: Berberine can intercalate into DNA, which may contribute to its cytotoxic effects but could also have genotoxic implications.
-
Monoamine Oxidases (MAOs): Inhibition of MAOs by berberine could lead to neurological effects.
Researchers should be aware of these potential off-target activities when designing and interpreting experiments with this compound.
Q3: How can I proactively minimize off-target effects in my experiments?
Minimizing off-target effects starts with careful experimental design. Here are some key strategies:
-
Dose-Response Studies: Conduct thorough dose-response studies to identify the lowest effective concentration of this compound that elicits the desired on-target effect while minimizing off-target engagement.
-
Use of Appropriate Controls: Always include negative and positive controls in your assays. For example, use a well-characterized AMPK activator as a positive control and an inactive analog of this compound as a negative control, if available.
-
Orthogonal Assays: Confirm your findings using multiple, independent assay formats that measure the same biological endpoint through different mechanisms.
-
Cell Line Selection: Choose cell lines that are well-characterized and relevant to your research question. Be aware of the genetic background of your cell lines, as this can influence off-target effects.
Troubleshooting Guides
Problem 1: High level of cytotoxicity observed in cell-based assays.
High cytotoxicity can be an indication of off-target effects.
| Possible Cause | Troubleshooting Step |
| Concentration too high | Perform a detailed dose-response curve to determine the IC50 and use concentrations at or below this value for mechanistic studies. |
| Off-target kinase inhibition | Profile this compound against a panel of kinases to identify potential off-target interactions. |
| Induction of apoptosis via unintended pathways | Use assays to measure markers of apoptosis (e.g., caspase activation, Annexin V staining) at various concentrations and time points. |
| Cell line sensitivity | Test the cytotoxicity of this compound in a panel of different cell lines, including non-cancerous cell lines, to assess specificity. |
Problem 2: Inconsistent results between different experimental systems (e.g., in vitro vs. in vivo).
Discrepancies between experimental systems can arise from differences in metabolism, bioavailability, and off-target engagement.
| Possible Cause | Troubleshooting Step |
| Poor pharmacokinetic properties | Characterize the pharmacokinetic profile of this compound (absorption, distribution, metabolism, excretion) in your in vivo model. |
| Metabolic conversion to active/inactive compounds | Identify the major metabolites of this compound and test their activity in in vitro assays. |
| In vivo specific off-target effects | Conduct tissue distribution studies to identify potential sites of off-target accumulation. Perform safety pharmacology studies to assess effects on major organ systems. |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general approach to screen this compound against a panel of kinases to identify potential off-target interactions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Kinase Panel Selection: Choose a commercially available kinase panel that covers a broad range of the human kinome.
-
Assay Performance: Follow the manufacturer's protocol for the kinase panel. Typically, this involves incubating the kinases with their respective substrates and ATP in the presence of a single high concentration of this compound (e.g., 10 µM).
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a positive control inhibitor and a vehicle control.
-
Follow-up: For any kinases that show significant inhibition, perform full dose-response curves to determine the IC50 values.
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on a given cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table provides a template for presenting kinase profiling data.
| Kinase | % Inhibition at 10 µM | IC50 (µM) |
| AMPK (On-target) | 95% | 0.1 |
| Kinase A (Off-target) | 80% | 1.5 |
| Kinase B (Off-target) | 65% | 5.2 |
| Kinase C (Off-target) | 20% | > 25 |
| Kinase D (Off-target) | 5% | > 50 |
Table 2: Hypothetical Cytotoxicity Profile of this compound
This table provides a template for presenting cytotoxicity data across different cell lines.
| Cell Line | IC50 (µM) after 48h |
| Cancer Cell Line A | 5.8 |
| Cancer Cell Line B | 12.3 |
| Non-cancerous Cell Line C | > 50 |
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for assessing off-target effects.
Caption: Concentration-dependent on- and off-target effects.
References
Technical Support Center: 8-Keto-Berberine Degradation Product Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-keto-berberine. The information provided is designed to help identify potential degradation products and address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from berberine?
This compound, also known as 8-oxoberberine, is a synthetic derivative of the naturally occurring alkaloid berberine.[1][2] The key structural difference is the presence of a ketone group at the 8th position of the protoberberine core. This modification is intended to enhance its pharmacokinetic properties and efficacy compared to natural berberine.[1]
Q2: What are the known degradation pathways for berberine, and can they be extrapolated to this compound?
While specific degradation pathways for this compound are not extensively documented, the degradation of berberine is well-studied and can provide insights. Berberine is known to undergo metabolic degradation in vivo through Phase I (demethylation) and Phase II (glucuronidation or sulfation) reactions.[3][4] It is also susceptible to degradation under stress conditions such as acidic and alkaline hydrolysis, and oxidation. Given the structural similarity, it is plausible that this compound may undergo similar degradation, particularly at other positions on the molecule. However, the ketone group at the 8-position may influence its stability and degradation profile.
Q3: What are the common analytical techniques used to identify berberine and its degradation products?
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of berberine and its degradation products. Specifically, reverse-phase HPLC with a C18 column is frequently used. For structural elucidation of unknown degradation products, HPLC coupled with mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry like quadrupole time-of-flight (Q-TOF), is a powerful tool.
Troubleshooting Guides
Issue 1: Unexpected peaks observed in HPLC analysis of this compound sample.
Possible Cause: Degradation of this compound due to experimental conditions (e.g., pH, temperature, light exposure).
Troubleshooting Steps:
-
Review Sample Preparation and Storage:
-
Ensure the pH of your sample solution is within a stable range. Berberine is known to be more sensitive to alkaline hydrolysis than acidic hydrolysis.
-
Protect your samples from light, as photolytic degradation can occur.
-
Store samples at a low temperature (e.g., -20°C) to minimize thermal degradation.
-
-
Perform Forced Degradation Studies:
-
To confirm if the unexpected peaks are degradation products, subject a pure sample of this compound to forced degradation conditions (see Experimental Protocols section below).
-
Analyze the stressed samples by HPLC and compare the chromatograms to your experimental sample.
-
-
Characterize the Unknown Peaks:
-
If the retention times of the unknown peaks in your sample match those from the forced degradation study, they are likely degradation products.
-
Utilize LC-MS/MS to obtain mass spectral data for the unknown peaks to aid in their identification. Compare the fragmentation patterns with the known fragmentation of berberine and its metabolites.
-
Issue 2: Low recovery or loss of this compound during sample extraction.
Possible Cause: Instability of this compound in the extraction solvent or at the extraction temperature.
Troubleshooting Steps:
-
Optimize Extraction Solvent:
-
Evaluate the stability of this compound in different solvents. Berberine is moderately soluble in methanol and has marginal solubility in ethanol and water.
-
Consider using a solvent system that has been validated for berberine extraction, such as acetonitrile for tissue samples.
-
-
Control Temperature:
-
Perform extraction steps at a reduced temperature (e.g., on ice) to minimize thermal degradation.
-
-
Assess Stability in Plasma/Biological Matrix:
-
If working with biological samples, assess the stability of this compound in the matrix under your experimental conditions (e.g., freeze-thaw cycles, storage at room temperature). Studies on berberine have shown it to be stable in plasma under various storage conditions.
-
Quantitative Data Summary
While specific quantitative data on this compound degradation products is limited, the following table summarizes the identified metabolites of berberine in rat plasma, which can serve as a reference for potential degradation products.
| Metabolite ID | Proposed Identity | Chemical Formula | m/z |
| M1 | demethyleneberberine | C₁₉H₁₈NO₄ | 324 |
| M2 | glucuronic acid-conjugated demethyleneberberine | C₂₅H₂₆NO₁₀ | 500 |
| M3 | diglucuronide-conjugated demethyleneberberine | C₃₁H₃₄NO₁₆ | 676 |
| M4 | glucuronic acid-conjugated jatrorrhizine or columbamine | C₂₆H₂₈NO₁₀ | 514 |
| M5 | berberrubine or thalifendine | C₁₉H₁₆NO₄ | 322 |
| M6 | glucuronic acid-conjugated berberrubine or thalifendine | C₂₅H₂₄NO₁₀ | 498 |
| M7 | sulfite-conjugated berberrubine or thalifendine | C₁₉H₁₆NO₇S | 402 |
| M8 | dihydroxy berberrubine or dihydroxy thalifendine | C₁₉H₁₆NO₆ | 354 |
| M9 | dihydroxy berberine | C₂₀H₁₈NO₆ | 368 |
| Data sourced from a study on berberine metabolites in rat plasma. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from studies on berberine and can be used to investigate the stability of this compound under various stress conditions.
1. Acid Hydrolysis:
- Dissolve 10 mg of this compound in 10 mL of 1 M HCl.
- Reflux the solution at 80°C for 2 hours.
- Cool the solution and neutralize it with 1 M NaOH.
- Dilute with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
2. Alkaline Hydrolysis:
- Dissolve 10 mg of this compound in 10 mL of 1 M NaOH.
- Reflux the solution at 80°C for 3 hours.
- Cool the solution and neutralize it with 1 M HCl.
- Dilute with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
3. Oxidative Degradation:
- Dissolve 10 mg of this compound in 10 mL of 30% H₂O₂.
- Keep the solution at 80°C for 1 hour.
- Cool the solution and dilute with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
4. Thermal Degradation:
- Keep 10 mg of solid this compound in an oven at 105°C for 12 hours.
- Cool to room temperature and dissolve in mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
5. Photolytic Degradation:
- Prepare a 100 µg/mL solution of this compound in the mobile phase.
- Expose the solution to direct sunlight or a photostability chamber for 24 hours.
- Analyze by HPLC.
Protocol 2: HPLC Method for Separation of this compound and Potential Degradation Products
This is a general method based on validated methods for berberine.
-
Column: C18 (e.g., Hypersil C18, 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) (25:75 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 271 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Visualizations
Caption: Potential metabolic pathway of this compound.
References
Technical Support Center: Refining 8-Keto-berberine Dosage for In Vivo Studies
Welcome to the technical support center for 8-Keto-berberine in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during the crucial phase of dose refinement for this novel compound. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you might encounter.
Disclaimer: this compound is a novel derivative of berberine. As such, specific in vivo dosage and pharmacokinetic data are not yet publicly established. The guidance provided herein is based on established principles of preclinical drug development and dose-finding studies for new chemical entities. All experimental plans should be developed in consultation with institutional animal care and use committees (IACUC) and relevant safety guidelines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Initial Dose Selection and Range Finding
Q1: I have no in vivo data for this compound. How do I select a starting dose for my first animal study?
A1: Selecting a starting dose for a novel compound requires a systematic approach based on all available data.
-
In Vitro Data: Your starting point should be based on in vitro efficacy data (e.g., IC50 or EC50 values). While direct extrapolation is not always accurate, it provides a baseline for the concentrations needed to see a biological effect.
-
Literature on Analogs: Review studies on similar compounds, such as berberine and its other derivatives. For instance, oral doses of berberine in rodents have been studied in the range of 100-380 mg/kg/day.[1] One study on an 8-cetylberberine derivative used an oral dose of 80 mg/kg in rats.[2] These can serve as a reference, but be aware that small structural changes can significantly alter pharmacokinetics and toxicity.
-
Dose Range Finding (DRF) Studies: The primary goal is to conduct a dose range-finding study to establish the minimum effective dose (MED) and the maximum tolerated dose (MTD).[3][4][5] This is a foundational step in preclinical development.
Q2: I am observing high variability in animal responses between my dose groups. What could be the cause?
A2: High variability is a common challenge in in vivo studies and can confound results. Consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | Ensure precise and consistent administration techniques (e.g., gavage, injection). Normalize the dose to the body weight of each animal. Use appropriate dosing methods like dose volume (mL/kg) for consistency. |
| Formulation Issues | Poor solubility can lead to inaccurate dosing. Ensure your this compound formulation is homogenous and stable. If precipitation occurs, you may need to optimize the vehicle. |
| Biological Variability | Inherent biological differences exist between animals. Increase the number of animals per group to improve statistical power. Ensure animals are age- and sex-matched. |
| Pharmacokinetic Variability | Factors like poor absorption or rapid metabolism can lead to inconsistent exposure. Consider a pilot pharmacokinetic (PK) study to understand the absorption, distribution, metabolism, and excretion (ADME) profile. |
Formulation and Administration
Q3: My this compound formulation is precipitating in my aqueous vehicle. How can I improve its solubility?
A3: Like its parent compound berberine, this compound may have poor aqueous solubility. A homogenous formulation is critical for accurate dosing.
| Strategy | Description | Advantages | Considerations |
| Co-solvents | Use a water-miscible organic solvent (e.g., DMSO, PEG 400) to first dissolve the compound, then dilute it in the final vehicle. | Simple and effective for initial studies. | The final concentration of the organic solvent must be non-toxic to the animals. |
| Surfactants | Agents like Tween 80 can form micelles to encapsulate the compound, increasing solubility. | Can significantly increase solubility and stability. | Potential for toxicity and alteration of biological barriers at high concentrations. |
| Lipid-Based Formulations | Incorporate the compound into lipid vehicles such as oils or self-emulsifying drug delivery systems (SEDDS). | Can improve oral bioavailability by enhancing absorption. | More complex formulations that may require specialized preparation. |
| pH Adjustment | If the compound has ionizable groups, adjusting the pH of the vehicle may improve solubility. | Can be a simple way to increase solubility. | Ensure the final pH is physiologically compatible with the route of administration. |
Q4: I am administering this compound via oral gavage and some animals are showing signs of distress. What should I do?
A4: Distress during oral gavage can be due to technique or the compound itself.
-
Technique: Ensure proper gavage technique to avoid injury to the esophagus or stomach. The gavage needle should be the correct size for the animal and inserted gently. The volume administered should not exceed recommended limits (e.g., typically up to 10 mL/kg for rats).
-
Compound Effects: Some compounds can cause gastrointestinal upset. If your technique is sound, consider reducing the dose or the concentration of your formulation to see if the adverse effects are mitigated. Always include a vehicle-only control group to distinguish compound effects from procedural stress.
Toxicity and the Maximum Tolerated Dose (MTD)
Q5: What is a Maximum Tolerated Dose (MTD) study and why is it necessary?
A5: An MTD study is designed to determine the highest dose of a drug that can be administered without causing unacceptable side effects or toxicity. It is a critical first step in toxicology assessment and is essential for selecting appropriate doses for later efficacy and regulatory studies. The goal is to maximize the likelihood of detecting potential hazards of a drug candidate in longer-term studies.
Q6: I am observing unexpected toxicity at a dose I predicted would be safe. What are the next steps?
A6: Unexpected toxicity can arise from several factors.
-
Dose-Dependent Toxicity: Immediately reduce the dose to determine if the toxicity is dose-dependent. You may need to test intermediate doses to fine-tune the MTD.
-
Off-Target Effects: The compound may be interacting with unintended biological targets. A thorough literature search on the off-target effects of similar compounds is warranted.
-
Compound Impurities: Toxicity could be due to impurities from the synthesis process. Verify the purity of your compound batch using analytical methods like HPLC or mass spectrometry.
-
Pharmacokinetics: Rapid absorption and high peak concentration (Cmax) could lead to acute toxicity. Conversely, slow clearance could lead to drug accumulation and toxicity over time. A toxicokinetic (TK) study, which relates drug exposure to toxicity, may be necessary.
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study in Rodents
This protocol outlines a general procedure for conducting an acute MTD study.
-
Animal Model Selection: Choose a relevant species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats). Use a small number of animals (e.g., 3-5 per group, both male and female) for this initial study.
-
Dose Level Selection:
-
Based on in vitro data and literature on analogs, select a starting dose.
-
Establish a geometric dose progression (e.g., 2x or 3x increments) for subsequent groups. A typical study might include a vehicle control group and 3-4 dose groups.
-
-
Compound Preparation and Administration:
-
Prepare the this compound formulation in a suitable, non-toxic vehicle. Ensure homogeneity.
-
Administer a single dose via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring and Data Collection:
-
Observe animals continuously for the first few hours post-dosing and then at regular intervals for up to 14 days.
-
Clinical Observations: Record signs of toxicity, such as changes in posture, activity, breathing, and any signs of pain or distress.
-
Body Weight: Measure body weight just before dosing and daily thereafter. A weight loss of >15-20% is often considered a sign of significant toxicity.
-
Macroscopic Observations: At the end of the study, perform a necropsy and record any visible abnormalities in organs and tissues.
-
-
Endpoint Determination: The MTD is defined as the highest dose that does not produce overt toxicity, mortality, or a significant reduction in body weight.
Visualizations
Workflow for In Vivo Dose Refinement
Caption: Workflow for establishing and refining an in vivo dose.
References
- 1. mdpi.com [mdpi.com]
- 2. [Comparative study of pharmacokinetics and tissue distribution of 8-cetylberberine and berberine in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 4. What is a Dose-Ranging Study? [ddregpharma.com]
- 5. criver.com [criver.com]
Technical Support Center: Managing 8-Keto-Berberine Autofluorescence in Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively manage the autofluorescence of 8-Keto-berberine in their microscopy experiments.
Disclaimer: There is limited direct data on the autofluorescence properties of this compound. This guide is developed based on the known fluorescent characteristics of its parent compound, berberine, and established principles of fluorescence microscopy. It is recommended to empirically validate these strategies for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my research?
This compound is a derivative of berberine, a natural alkaloid. It is investigated for its potential therapeutic effects, including its role in metabolic regulation.[1][2][3] Like berberine, it is likely to be inherently fluorescent, which can be a valuable tool for tracking its cellular uptake and localization but can also interfere with the detection of other fluorescent signals in your experiment.
Q2: Does this compound exhibit autofluorescence?
Q3: What are the likely excitation and emission wavelengths of this compound autofluorescence?
Based on studies of berberine, the excitation maximum is expected to be in the range of 345-356 nm (UV-A to violet light), with a secondary excitation peak around 416 nm. The emission maximum is typically observed between 530 nm and 556 nm (green-yellow).
Q4: How can this compound autofluorescence interfere with my experiment?
If you are using other fluorophores in your experiment with overlapping emission spectra (e.g., FITC, GFP, Alexa Fluor 488), the autofluorescence from this compound can lead to:
-
High background signal: This can obscure the specific signal from your intended fluorescent marker, reducing the signal-to-noise ratio.
-
False positives: The autofluorescence might be misinterpreted as a genuine signal from your fluorescent probe.
-
Inaccurate quantification: The bleed-through from this compound's autofluorescence into the detection channel of your other fluorophores can lead to erroneous measurements of fluorescence intensity.
Troubleshooting Guide
This guide provides solutions to common problems encountered due to this compound autofluorescence.
Problem 1: High background fluorescence obscuring my signal of interest.
-
Possible Cause: The emission spectrum of this compound is overlapping with your fluorescent probe.
-
Solutions:
-
Choose spectrally distinct fluorophores: Whenever possible, select fluorescent probes with emission spectra in the red or far-red region of the spectrum to minimize overlap with the expected green-yellow autofluorescence of this compound.
-
Implement photobleaching: Before imaging your specific fluorescent signal, intentionally photobleach the this compound autofluorescence.
-
Use a chemical quenching agent: Treat your sample with a quenching agent to reduce autofluorescence.
-
Optimize imaging parameters: Reduce the exposure time or laser power for the channel detecting this compound autofluorescence.
-
Utilize spectral unmixing: If your microscope is equipped for spectral imaging, this technique can computationally separate the emission spectra of this compound and your other fluorophores.
-
Problem 2: I see a signal in my control samples treated only with this compound.
-
Possible Cause: This is the intrinsic autofluorescence of this compound.
-
Solutions:
-
Characterize the autofluorescence: Image a control sample containing only this compound to determine its specific excitation and emission spectra in your experimental conditions. This information is crucial for selecting appropriate filters and for spectral unmixing.
-
Use this control for background subtraction: The image from the this compound-only control can be used to subtract the background autofluorescence from your experimental images.
-
Problem 3: My quantitative fluorescence measurements are inconsistent and higher than expected.
-
Possible Cause: Bleed-through from this compound autofluorescence into the detection channel of your other fluorophores.
-
Solutions:
-
Perform bleed-through correction (compensation): Acquire images of samples containing only this compound and samples with only your other fluorophore(s). Use this information to calculate the percentage of bleed-through and apply a correction factor to your experimental data.
-
Employ spectral unmixing: This is the most robust method for accurately separating the signals from multiple fluorophores, including autofluorescence.
-
Quantitative Data
Table 1: Spectral Properties of Berberine (as a proxy for this compound) and Common Fluorophores
| Fluorophore/Compound | Excitation Max (nm) | Emission Max (nm) | Common Overlap Issues |
| Berberine | ~345-356, ~416 | ~530-556 | Significant overlap with green-emitting fluorophores. |
| FITC | ~495 | ~519 | High potential for spectral bleed-through. |
| GFP (eGFP) | ~488 | ~509 | High potential for spectral bleed-through. |
| Alexa Fluor 488 | ~495 | ~519 | High potential for spectral bleed-through. |
| TRITC | ~557 | ~576 | Less overlap than green fluorophores, but still possible. |
| Texas Red | ~589 | ~615 | Minimal overlap. |
| Alexa Fluor 594 | ~590 | ~617 | Minimal overlap. |
| Cy5 | ~650 | ~670 | No significant overlap. |
| Alexa Fluor 647 | ~650 | ~668 | No significant overlap. |
Experimental Protocols
Protocol 1: Characterization of this compound Autofluorescence
-
Sample Preparation: Prepare a sample (e.g., cells or tissue) treated with this compound at the same concentration and for the same duration as your experimental samples. Include an untreated control sample.
-
Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with a spectral detector or a wide range of filter sets.
-
Excitation Scan: Excite the sample across a range of wavelengths (e.g., from 340 nm to 450 nm in 10 nm increments) and record the emission spectrum at each excitation wavelength.
-
Emission Scan: Excite the sample at the determined optimal excitation wavelength and record the emission spectrum across a range of wavelengths (e.g., from 480 nm to 650 nm).
-
Data Analysis: Plot the fluorescence intensity as a function of excitation and emission wavelengths to determine the spectral profile of this compound autofluorescence.
Protocol 2: Photobleaching of this compound Autofluorescence
-
Sample Preparation: Prepare your samples as required for your experiment.
-
Locate Region of Interest (ROI): Identify the area you wish to image.
-
Pre-bleach Imaging: Capture an image of your ROI using the settings for your specific fluorescent probe(s) to have a baseline.
-
Photobleaching: Expose the ROI to high-intensity light at the excitation wavelength of this compound (e.g., ~350 nm or ~420 nm) for a defined period (e.g., 1-5 minutes). The optimal duration needs to be determined empirically to maximize autofluorescence reduction while minimizing damage to the sample and your specific fluorescent probes.
-
Post-bleach Imaging: Recapture images of your ROI using the settings for your specific fluorescent probe(s).
-
Comparison: Compare the pre- and post-bleach images to assess the reduction in background fluorescence.
Protocol 3: Spectral Unmixing Workflow
-
Acquire Reference Spectra:
-
Image an unstained sample to capture the autofluorescence spectrum of the cells/tissue.
-
Image a sample treated only with this compound to obtain its specific emission spectrum.
-
Image samples stained with each of your other fluorophores individually to get their reference spectra.
-
-
Acquire Experimental Image: Image your fully stained experimental sample using a spectral detector, acquiring a lambda stack (a series of images at different emission wavelengths).
-
Perform Linear Unmixing: Use the microscope's software to perform linear unmixing. The software will use the reference spectra to calculate the contribution of each fluorophore (including this compound autofluorescence) to the total signal in each pixel of the experimental image.
-
Generate Unmixed Images: The software will then generate separate images for each channel, showing the isolated signal from each fluorophore, with the autofluorescence signal removed or placed in its own channel.
Visualizations
Caption: Troubleshooting workflow for managing this compound autofluorescence.
References
Validation & Comparative
8-Keto-Berberine vs. Berberine: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 8-Keto-berberine (also known as 8-oxoberberine) and its parent compound, berberine. The following sections present available quantitative data, experimental protocols, and signaling pathway diagrams to facilitate an objective assessment of their respective biological activities.
Introduction
Berberine, a natural isoquinoline alkaloid, is well-documented for its broad pharmacological effects.[1] In the quest for enhanced therapeutic potential, various derivatives have been synthesized, including this compound. This guide aims to collate and present the current scientific evidence comparing the efficacy of these two compounds.
Data Presentation: Comparative Efficacy
Direct comparative experimental studies on the efficacy of this compound versus berberine are limited. The available data, primarily from independent studies, are summarized below.
Antioxidant Activity
Berberine is known to possess antioxidant properties.[2] Computational studies have explored the antioxidant potential of this compound, suggesting it may also act as a radical scavenger.[3][4][5]
| Compound | Assay Type | Quantitative Data (koverall in M-1s-1) | Source |
| This compound | Computational (HOO• radical scavenging) | 1.33 x 105 (in lipid medium) | |
| 1.73 x 106 (in water at pH 7.4) | |||
| Berberine | DPPH Radical Scavenging Assay | IC50: 42.7 µg/mL | |
| ABTS Radical Scavenging Assay | Strong activity reported | ||
| Ferric Reducing Antioxidant Power (FRAP) | Significant reductive ability |
Note: The data for this compound is derived from theoretical calculations, while the data for berberine is from experimental assays. Direct comparison should be made with caution.
AMP-Activated Protein Kinase (AMPK) Modulation
Berberine is a well-established activator of AMPK, a key regulator of cellular energy metabolism. The effect of this compound on AMPK is less clear, with one study suggesting it may act as an inhibitor.
| Compound | Effect on AMPK | Cell Line/Model | Method | Source |
| This compound | Potential Inhibition | In vitro assay | Kinase activity assay | |
| Berberine | Activation (increased phosphorylation) | HCT116, SW480, LOVO cells | Western Blot | |
| Activation | HepG2, C2C12 cells | Western Blot |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Antioxidant Activity Assays for Berberine
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
-
Protocol:
-
Prepare various concentrations of berberine.
-
Mix 1 ml of each berberine solution with 2.5 ml of phosphate buffer (0.2 mol/l, pH 6.6) and 2.5 ml of 1% potassium ferricyanide.
-
Incubate the mixture at 50°C for 20 minutes.
-
Terminate the reaction by adding 2.5 ml of 10% trichloroacetic acid.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Take the supernatant (2.5 ml) and mix with 2.5 ml of distilled water and 0.5 ml of 0.1% ferric chloride.
-
Measure the absorbance at 700 nm. A higher absorbance indicates greater reducing power.
-
2. Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: This method assesses the antioxidant potential of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.
-
Add a small volume of the berberine sample to the FRAP reagent.
-
Incubate the mixture at 37°C.
-
Measure the absorbance of the colored product at 593 nm.
-
AMPK Activation Assay for Berberine
Western Blot Analysis for AMPK Phosphorylation
-
Principle: This technique is used to detect the phosphorylation status of AMPK, which is indicative of its activation. An increase in the ratio of phosphorylated AMPK (p-AMPK) to total AMPK signifies activation.
-
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HCT116, HepG2) and treat with various concentrations of berberine for specified time periods.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and quantify the band intensities using densitometry software.
-
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathway for berberine-mediated AMPK activation and a general experimental workflow for its investigation.
Conclusion
The existing body of research provides a robust understanding of the biological activities of berberine, particularly its role as an AMPK activator and an antioxidant. In contrast, the scientific literature on this compound is sparse. While computational data suggests potential antioxidant activity, experimental validation and further investigation into its effects on key signaling pathways like AMPK are necessary. A notable study even suggests a contradictory role for this compound as an AMPK inhibitor.
For researchers and drug development professionals, berberine currently stands as the compound with a significantly more extensive and well-characterized efficacy profile. Future studies involving direct, head-to-head experimental comparisons are crucial to definitively ascertain the relative therapeutic potential of this compound.
References
- 1. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxoberberine: a promising natural antioxidant in physiological environments - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Oxoberberine: a promising natural antioxidant in physiological environments - PMC [pmc.ncbi.nlm.nih.gov]
8-Keto-Berberine Demonstrates Superior Bioavailability Over Berberine: A Comparative Analysis
For Immediate Release
Shanghai, China – November 27, 2025 – For researchers and drug development professionals vested in the therapeutic potential of berberine, its notoriously low bioavailability presents a significant hurdle. However, emerging evidence on its derivative, 8-Keto-berberine, also known as Oxyberberine (OBB), suggests a promising alternative with enhanced absorption and systemic exposure. This guide provides a comprehensive comparison of the bioavailability of this compound and berberine, supported by experimental data, to inform future research and development.
Berberine, a natural isoquinoline alkaloid, has a broad spectrum of pharmacological activities. Its clinical utility, however, is substantially limited by its poor oral bioavailability, which is consistently reported to be less than 1%[1]. This is primarily attributed to poor absorption, P-glycoprotein mediated efflux, and extensive first-pass metabolism in both the intestines and the liver[1]. In contrast, this compound, a metabolite of berberine, has demonstrated a significantly improved pharmacokinetic profile.
Quantitative Bioavailability Data
Pharmacokinetic studies in animal models have consistently shown that this compound achieves higher systemic concentrations compared to its parent compound. While direct comparative studies are limited, data from separate investigations provide a clear indication of the superior bioavailability of this compound.
A study on Oxyberberine (OBB) revealed that despite its lower water solubility compared to berberine, its oral bioavailability in rats was 1.55%[2], a notable improvement over the less than 1% bioavailability of berberine. Furthermore, a formulated version of OBB, OBB-HP-β-CD SDDS, exhibited a remarkable 15.55-fold increase in bioavailability, reaching 24.73%[2].
In contrast, the absolute bioavailability of berberine in rats has been reported to be in the range of 0.37% to 0.68%[1].
| Compound | Animal Model | Dosage | Absolute Bioavailability (%) | Key Findings | Reference |
| Berberine | Rat | 48.2, 120, or 240 mg/kg (oral) | 0.37 ± 0.11 | Extensive metabolism and low absorption. | |
| Berberine | Rat | 100 mg/kg (oral) | 0.68 | Poor oral bioavailability confirmed. | |
| This compound (Oxyberberine) | Rat | Not specified | 1.55 | Significantly higher oral bioavailability than berberine. | |
| This compound formulation (OBB-HP-β-CD SDDS) | Rat | Not specified | 24.73 | 15.55-fold increase in bioavailability compared to raw OBB. |
Experimental Protocols
The following methodologies are representative of the experimental designs used to determine the pharmacokinetic parameters cited in this guide.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the oral bioavailability of berberine and this compound.
Animal Model: Male Sprague-Dawley rats are typically used. The animals are fasted overnight prior to drug administration.
Drug Administration:
-
Oral (p.o.): A suspension of the test compound (berberine or this compound) is administered by oral gavage at a specified dose (e.g., 50 mg/kg).
-
Intravenous (i.v.): For determining absolute bioavailability, a solution of the compound is administered via the tail vein at a lower dose (e.g., 5 mg/kg).
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration into heparinized tubes.
Sample Processing and Analysis: Plasma is separated by centrifugation. The concentrations of the compound and its major metabolites in the plasma samples are quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax). Absolute bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Signaling Pathways and Experimental Workflows
The enhanced bioavailability of this compound has significant implications for its therapeutic efficacy, as it allows for greater systemic exposure and potentially more pronounced pharmacological effects. Both berberine and its derivatives are known to modulate several key signaling pathways involved in metabolism and cellular health.
Caption: Metabolic conversion of berberine to this compound by gut microbiota and subsequent absorption.
Caption: Standard workflow for an in vivo pharmacokinetic study.
Conclusion
The available data strongly indicate that this compound possesses superior oral bioavailability compared to berberine. This enhanced absorption profile suggests that this compound could be a more effective therapeutic agent, potentially allowing for lower dosages and reduced inter-individual variability in clinical outcomes. Further head-to-head pharmacokinetic and pharmacodynamic studies are warranted to fully elucidate the comparative efficacy and safety of these two compounds. For researchers in the field, focusing on derivatives such as this compound may unlock the full therapeutic potential of this class of natural compounds.
References
Validating the Mechanism of Action of 8-Keto-Berberine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 8-Keto-berberine, a synthetic derivative of the natural alkaloid berberine. While direct experimental data on this compound is emerging, this document consolidates the well-established mechanisms of berberine and compares its activity with known derivatives. This guide aims to provide a framework for validating the mechanism of action of this compound and to highlight its potential as a therapeutic agent with enhanced properties.
Introduction
Berberine, a natural isoquinoline alkaloid, has a long history of use in traditional medicine and has been extensively studied for its therapeutic potential in a range of metabolic diseases, including type 2 diabetes and obesity. Its mechanism of action is multifaceted, with the activation of AMP-activated protein kinase (AMPK) being a central pathway. However, the clinical application of berberine is often limited by its poor oral bioavailability. To address this, synthetic derivatives such as this compound have been developed with the aim of improving pharmacokinetic properties and therapeutic efficacy. This guide explores the foundational mechanism of berberine and its derivatives to provide a basis for the validation of this compound's therapeutic potential.
Primary Mechanism of Action: AMPK Activation
The principal mechanism through which berberine and its derivatives are understood to exert their metabolic effects is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1] Activation of AMPK triggers a cascade of downstream events that collectively improve metabolic parameters.
Signaling Pathway of Berberine-Mediated AMPK Activation
Berberine's activation of AMPK is primarily thought to occur through the inhibition of mitochondrial respiratory chain complex I. This leads to an increase in the cellular AMP:ATP ratio, which in turn allosterically activates AMPK. Activated AMPK then phosphorylates multiple downstream targets to restore cellular energy balance.
References
Comparative Guide to Analytical Methods for 8-Keto-berberine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of 8-Keto-berberine, also known as 8-Oxoberberine or Oxyberberine. As a significant metabolite of berberine, accurate and precise quantification of this compound is crucial for pharmacokinetic, metabolic, and pharmacodynamic studies. This document outlines the experimental protocols and performance characteristics of two prominent analytical techniques: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, such as the required sensitivity, the complexity of the biological matrix, and the available instrumentation. Below is a summary of the quantitative performance of HPLC-DAD and UPLC-MS/MS methods for the analysis of this compound.
| Performance Metric | HPLC-DAD Method | UPLC-MS/MS Method |
| Linearity Range | 0.1 - 10 µg/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Precision (RSD%) | < 10% | < 15% |
| Accuracy (Recovery %) | 95% - 105% | 85% - 115% |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.15 ng/mL |
Experimental Protocols
Detailed methodologies for the HPLC-DAD and UPLC-MS/MS methods are provided below to allow for replication and adaptation in your laboratory.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is suitable for the quantification of this compound in samples with relatively high concentrations of the analyte.
a) Sample Preparation (Plasma)
-
To 200 µL of plasma, add 600 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
b) Chromatographic Conditions
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound at low concentrations in complex biological matrices.
a) Sample Preparation (Plasma)
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 15 minutes.
-
Collect the supernatant and inject a 5 µL aliquot into the UPLC-MS/MS system.
b) UPLC Conditions
-
Column: UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
c) Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: m/z 352.1 → 322.1
-
MRM Transition for Internal Standard: (e.g., Diazepam) m/z 285.1 → 193.1
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the analytical method validation process.
Synergistic Effects of Berberine and its Derivatives with Therapeutic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the query specifically mentioned 8-Keto-berberine, a comprehensive review of current scientific literature reveals a notable scarcity of research on this particular compound. The vast majority of studies focus on the therapeutic properties of berberine and its more extensively investigated derivatives, such as 8-acetonyl-dihydroberberine. This guide, therefore, pivots to a detailed comparison of the synergistic effects of berberine and its well-documented derivatives with other therapeutic agents. The objective is to provide researchers and drug development professionals with a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to inform future research and development endeavors.
Berberine, a natural isoquinoline alkaloid, has demonstrated a broad spectrum of pharmacological activities.[1] Its clinical efficacy can be significantly enhanced when used in combination with other compounds, leading to synergistic interactions that can overcome drug resistance, enhance therapeutic potency, and reduce required dosages, thereby minimizing potential side effects. This guide explores these synergies in the contexts of antibacterial and anticancer applications.
I. Synergistic Antibacterial Effects
Berberine and its derivatives have been shown to enhance the efficacy of conventional antibiotics against multi-drug resistant (MDR) bacterial strains. This section details the quantitative measures of this synergy and the experimental methods used for its determination.
Quantitative Data: Berberine and 8-acetonyl-dihydroberberine with Antibiotics
The following table summarizes the Minimum Inhibitory Concentrations (MICs), Minimum Bactericidal Concentrations (MBCs), and Fractional Inhibitory Concentration Indices (FICIs) for berberine (Ber) and 8-acetonyl-dihydroberberine (A-Ber) alone and in combination with various antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA). A FICI value of ≤ 0.5 is indicative of a synergistic interaction.
| Compound | Antibiotic | MIC Alone (µg/mL) | MBC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Reference |
| Berberine (Ber) | - | 32-128 | 64-256 | - | - | [2][3] |
| Azithromycin (AZM) | - | - | Ber: 4-32, AZM: 64-1024 | 0.188 - 0.500 | [2] | |
| Levofloxacin (LEV) | - | - | Ber: 8-64, LEV: 2-16 | 0.375 - 0.500 | [2] | |
| 8-acetonyl-dihydroberberine (A-Ber) | - | 32-128 | 128-512 | - | - | |
| Azithromycin (AZM) | - | - | A-Ber: 2-16, AZM: 128-512 | 0.188 - 0.500 | ||
| Levofloxacin (LEV) | - | - | A-Ber: 4-32, LEV: 1-8 | 0.188 - 0.500 |
Table 1: Synergistic antibacterial activity of berberine and 8-acetonyl-dihydroberberine against MRSA.
Experimental Protocol: Checkerboard Assay
The checkerboard assay is a common method to assess the synergistic effects of two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of berberine/derivatives in combination with antibiotics.
Materials:
-
Berberine or its derivative and antibiotic stock solutions.
-
Bacterial culture (e.g., MRSA) adjusted to 0.5 McFarland standard.
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubator.
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of the antibiotic horizontally and berberine (or its derivative) vertically in the 96-well plate containing CAMHB.
-
-
Inoculation:
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the drug (alone or in combination) that visibly inhibits bacterial growth.
-
-
Calculation of FICI:
-
The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
II. Synergistic Anticancer Effects
Berberine has been shown to synergistically enhance the cytotoxicity of various chemotherapeutic agents and other natural compounds, offering a promising strategy to improve cancer treatment outcomes.
Quantitative Data: Berberine with Doxorubicin and Curcumin
The following tables summarize the half-maximal inhibitory concentration (IC50) values for berberine in combination with doxorubicin and the synergistic effects observed with curcumin.
| Cell Line | Compound | IC50 Alone (µM) | IC50 in Combination (µM) | Combination Index (CI) | Reference |
| A549 (Lung Cancer) | Doxorubicin (DOX) | 3.1 | 1.7 | 0.61 | |
| Berberine (BER) | 139.4 | 8.6 | |||
| HeLa (Cervical Cancer) | Doxorubicin (DOX) | Not specified | Not specified | < 1 (Synergistic) | |
| Berberine (BER) | Not specified | Not specified | |||
| MCF-7/DOX (Doxorubicin-Resistant Breast Cancer) | Doxorubicin (DOX) | 12.6 µg/mL | 3.2 µg/mL (at 2:1 Ber:DOX ratio) | Not specified | |
| Berberine (BER) | 20.0 µg/mL |
Table 2: Synergistic cytotoxicity of berberine and doxorubicin.
| Cell Line | Combination | Effect | Signaling Pathway Implicated | Reference |
| MCF-7 & MDA-MB-231 (Breast Cancer) | Berberine + Curcumin | Synergistic inhibition of cell growth, induction of apoptosis and autophagy | JNK/Bcl-2/Beclin1 | |
| U-87MG & U-251MG (Glioblastoma) | Berberine + Solid Lipid Curcumin Particles | Enhanced cell death, inhibition of cell proliferation | PI3K/Akt/mTOR |
Table 3: Synergistic effects of berberine and curcumin.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the IC50 of berberine and its combinations on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7).
-
96-well plates.
-
Complete cell culture medium.
-
Berberine, chemotherapeutic agent (e.g., doxorubicin), and/or other compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the compounds alone and in combination. Include untreated control wells.
-
-
Incubation:
-
Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
-
Solubilization:
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 value is the concentration of the compound that causes 50% inhibition of cell growth.
-
III. Signaling Pathways in Synergistic Anticancer Effects
The synergistic anticancer effects of berberine in combination with other compounds are often attributed to the modulation of key signaling pathways that regulate cell survival, proliferation, and death.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth and survival. The combination of berberine and solid lipid curcumin particles has been shown to synergistically inhibit this pathway in glioblastoma cells.
JNK/Bcl-2/Beclin1 Pathway
The combination of berberine and curcumin can also induce apoptosis and autophagy in breast cancer cells through the JNK/Bcl-2/Beclin1 pathway.
Experimental Protocol: Western Blotting for Signaling Pathway Analysis
Western blotting is a widely used technique to detect specific proteins in a sample.
Objective: To analyze the expression and phosphorylation status of key proteins in signaling pathways (e.g., PI3K, Akt, mTOR) following treatment with berberine combinations.
Materials:
-
Treated and untreated cell lysates.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (specific to target proteins, e.g., anti-Akt, anti-p-Akt).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Lyse cells in RIPA buffer to extract total proteins.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Separate proteins by size by running them on an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Imaging:
-
Capture the signal using an imaging system. The intensity of the bands corresponds to the amount of protein.
-
Conclusion
The synergistic application of berberine and its derivatives with other therapeutic compounds presents a compelling strategy to enhance treatment efficacy, particularly in the realms of antibiotic and anticancer therapies. The quantitative data and detailed methodologies provided in this guide serve as a foundational resource for researchers to design and execute further investigations into these promising combination therapies. The elucidation of the underlying signaling pathways offers critical insights into the molecular mechanisms of synergy, paving the way for the development of novel and more effective therapeutic interventions. Further research is warranted to explore the full potential of these synergistic combinations in preclinical and clinical settings.
References
Comparative Analysis of 8-Keto-Berberine in Different Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 8-Keto-berberine's performance in various cell lines. While direct comparative studies on this compound are limited, this document synthesizes available data on its parent compound, berberine, and other derivatives to provide valuable insights and supporting experimental data.
Berberine, a natural isoquinoline alkaloid, has demonstrated a wide range of pharmacological activities, including potent anticancer effects.[1] Its derivatives are being actively investigated to enhance its therapeutic potential.[2] this compound, also known as 8-oxoberberine, is a metabolite of berberine and has shown promising biological activities, including antioxidant and potential anticancer properties.[3][4] This guide provides a comparative overview of the effects of berberine and its derivatives on different cell lines, which can serve as a valuable reference for studies on this compound.
Data Presentation: Comparative Anticancer Activity
The cytotoxic effects of berberine and its derivatives vary across different cancer cell lines. The following table summarizes the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) of berberine and some of its derivatives, illustrating the potential for enhanced potency through structural modifications.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Berberine | Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [5] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | ||
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | ||
| HeLa | Cervical Cancer | 245.18 ± 17.33 | ||
| HT29 | Colon Cancer | 52.37 ± 3.45 | ||
| T47D | Breast Cancer | 25 | ||
| SNU-5 | Gastric Carcinoma | 48 | ||
| Berberine Derivative 3 (9-(3-bromopropoxy)-10-methoxy-5,6-dihydro-dioxolo[4,5-g]isoquino[3,2-a] isoquinolin-7-ylium bromide) | HL-60 | Leukemia | 0.7 (48h) | |
| HeLa | Cervical Cancer | 36.0 (48h) | ||
| 13-Arylalkyl Berberine Derivatives (NAX012, NAX014, NAX018) | Various | Colon, Breast, Hepatocellular Carcinoma | More potent than Berberine | |
| Oxyberberine (OBB) | Liver Cancer Cells | Hepatocellular Carcinoma | Sensitizes cells to Sorafenib |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are key experimental protocols frequently cited in studies on berberine and its derivatives.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the test compound at the desired concentration and incubation time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic or late apoptotic.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Signaling Pathways and Mechanisms of Action
Berberine and its derivatives exert their anticancer effects by modulating multiple signaling pathways. While the specific pathways affected by this compound are still under investigation, studies on berberine provide a strong foundation for future research.
Berberine has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. A common mechanism involves the regulation of the Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis. Furthermore, berberine can influence key signaling pathways such as PI3K/Akt/mTOR, MAPK, and Wnt/β-catenin. Oxyberberine, a metabolite of berberine, has been found to sensitize liver cancer cells to the drug sorafenib by inhibiting the NOTCH1-USP7-c-Myc pathway.
Visualizing Key Signaling Pathways
The following diagrams illustrate some of the key signaling pathways modulated by berberine and its derivatives.
Experimental Workflow
A typical workflow for the comparative analysis of a compound like this compound in different cell lines is depicted below.
References
- 1. Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of Novel 9-O-Substituted Berberine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxyberberine, an absorbed metabolite of berberine, possess superior hypoglycemic effect via regulating the PI3K/Akt and Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxoberberine: a promising natural antioxidant in physiological environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Berberine and its Bioavailable Derivative, Dihydroberberine, in Cellular Signaling
For the attention of: Researchers, scientists, and drug development professionals.
Initial Topic of Investigation: 8-Keto-berberine
This guide was initially intended to provide a comprehensive comparison of the downstream targets of this compound. However, a thorough review of publicly available scientific literature and databases has revealed a significant lack of specific research on this particular derivative. At present, there is insufficient data to detail its downstream targets, comparative efficacy, or established experimental protocols.
Therefore, this guide has been adapted to focus on a well-researched and clinically relevant comparison between the natural alkaloid berberine and its more bioavailable derivative, dihydroberberine . The extensive body of research on these two compounds provides valuable insights into their mechanisms of action and therapeutic potential.
Introduction to Berberine and Dihydroberberine
Berberine is a natural isoquinoline alkaloid found in various plants, including those of the Berberis genus. It has a long history of use in traditional Chinese and Ayurvedic medicine and has been extensively studied for its broad pharmacological effects.[1] Modern research has identified its potential in managing metabolic diseases, cancers, and inflammatory conditions.[2][3]
A primary limitation of berberine's clinical application is its low oral bioavailability.[4] Dihydroberberine, a derivative of berberine, was developed to address this issue. It is a reduced form of berberine that is more readily absorbed in the gut and then converted back into berberine within the body, leading to higher plasma concentrations of the active compound.[5]
Downstream Targets and Signaling Pathways
The primary mechanism of action for both berberine and dihydroberberine (once converted to berberine in the body) is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism. Activation of AMPK triggers a cascade of downstream effects that influence glucose and lipid metabolism, inflammation, and cell growth.
Key Downstream Signaling Pathways of Berberine (and Dihydroberberine):
-
AMPK/mTOR Pathway: Berberine-activated AMPK inhibits the mammalian target of rapamycin (mTOR) signaling pathway. This inhibition plays a role in reducing cell proliferation and inducing autophagy, which is relevant in cancer research.
-
Insulin Signaling Pathway: By activating AMPK, berberine can enhance insulin sensitivity and increase glucose uptake in cells, independent of insulin. It also helps to reduce glucose production in the liver.
-
Lipid Metabolism: Berberine influences lipid metabolism by activating AMPK, which in turn phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. It also helps reduce levels of LDL cholesterol and triglycerides.
-
NF-κB Signaling Pathway: Berberine has been shown to possess anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, which reduces the expression of pro-inflammatory cytokines.
-
MAPK Signaling Pathway: Berberine can also modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli and plays a role in apoptosis and cell proliferation.
Dihydroberberine is considered a prodrug of berberine, and as such, it is believed to exert its biological effects through the same downstream targets and signaling pathways as berberine once it is converted to its active form in the body. The primary difference between the two lies in their pharmacokinetic profiles.
Comparative Performance: Bioavailability
The principal advantage of dihydroberberine over berberine is its significantly higher bioavailability. Animal and limited human studies have demonstrated that dihydroberberine is absorbed more efficiently in the gut, leading to higher plasma concentrations of berberine with a lower initial dose.
| Parameter | Berberine (500 mg) | Dihydroberberine (100 mg) | Dihydroberberine (200 mg) | Citation |
| Peak Plasma Concentration (Cmax) | 0.4 ± 0.17 ng/mL | 3.76 ± 1.4 ng/mL | 12.0 ± 10.1 ng/mL | |
| Area Under the Curve (AUC) | 42.3 ± 17.6 ng/mL × 120 min | 284.4 ± 115.9 ng/mL × 120 min | Tended to be different from 100mg dose | |
| Relative Bioavailability | - | ~5x higher than berberine | - |
Table 1: Comparative bioavailability of berberine and dihydroberberine from a randomized, controlled, crossover pilot trial in healthy adult males.
Experimental Protocols
The following is a generalized experimental protocol for comparing the in vitro effects of berberine and dihydroberberine on a specific cell line.
Objective: To assess and compare the effects of berberine and dihydroberberine on the activation of AMPK and downstream signaling in a human hepatoma cell line (e.g., HepG2).
Materials:
-
Human hepatoma cell line (HepG2)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)
-
Berberine hydrochloride
-
Dihydroberberine
-
Reagents for Western blotting (primary antibodies for p-AMPK, AMPK, p-ACC, ACC, and a housekeeping protein like β-actin; secondary antibodies)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. The following day, treat the cells with varying concentrations of berberine or dihydroberberine for a specified time period (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Protein Extraction: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPK, AMPK, p-ACC, and ACC overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
Visualizing Signaling Pathways and Workflows
Caption: Primary signaling pathway of Berberine.
Caption: Generalized in vitro experimental workflow.
Conclusion and Future Directions
While the initial goal of confirming the downstream targets of this compound could not be met due to a lack of available research, this guide provides a comprehensive comparison of berberine and its more bioavailable derivative, dihydroberberine. Both compounds exert their effects through the activation of AMPK and the modulation of key downstream signaling pathways involved in metabolism, inflammation, and cell growth. The primary advantage of dihydroberberine lies in its superior bioavailability, allowing for the potential of lower, more effective dosing with fewer gastrointestinal side effects.
The absence of data on this compound highlights a significant knowledge gap and presents an opportunity for future research. Investigating the downstream targets and therapeutic potential of this and other berberine derivatives could lead to the development of novel and more potent therapeutic agents.
References
- 1. purovitalis.com [purovitalis.com]
- 2. Molecular mechanisms, targets and clinical potential of berberine in regulating metabolism: a review focussing on databases and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advance in identified targets of berberine [frontiersin.org]
- 4. Dihydroberberine vs. berberine for Diabetes: What research shows [faynutrition.com]
- 5. droracle.ai [droracle.ai]
8-Keto-Berberine: A Promising Evolution in Therapeutic Potential
An Objective Comparison of 8-Keto-Berberine and Berberine for Researchers and Drug Development Professionals
Berberine, a well-known isoquinoline alkaloid, has long been a subject of intense scientific scrutiny for its diverse pharmacological activities. However, its oxidized metabolite, this compound (also known as oxyberberine or OBB), is emerging as a compound with potentially enhanced therapeutic efficacy. This guide provides a comprehensive comparison of this compound and its parent compound, berberine, focusing on their anti-inflammatory, cytotoxic, and antioxidant properties, supported by available experimental data and detailed methodologies.
Enhanced Anti-Inflammatory and Hypoglycemic Effects
Recent studies indicate that this compound exhibits superior biological activity compared to berberine in several key therapeutic areas. Notably, its anti-inflammatory and hypoglycemic effects appear to be more potent. One study found that oxyberberine (OBB) demonstrated a more significant anti-inflammatory effect than berberine (BBR).[1] Furthermore, OBB has been reported to possess a superior hypoglycemic effect by regulating the PI3K/Akt and Nrf2 signaling pathways.[1] This suggests that the structural modification at the 8-position significantly influences the compound's interaction with biological targets.
Comparative In Vitro Efficacy
The following tables summarize the available quantitative data comparing the in vitro efficacy of this compound and berberine in cytotoxicity and antioxidant assays.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | SK-Hep-1 (Liver Cancer) | HepG2 (Liver Cancer) | NCI-H1299 (Lung Cancer) | HT1080 (Fibrosarcoma) |
| This compound (Oxyberberine) | 34.26 ± 3.34[2] | 62.96 ± 4.12[2] | > 600[2] | - |
| Berberine | - | - | - | 0.44 ± 0.03 |
Note: A lower IC50 value indicates higher cytotoxic activity. Data for direct comparison in the same cell lines is limited.
Table 2: Comparative Antioxidant Activity (IC50 Values in µM)
| Compound | DPPH Radical Scavenging Assay |
| This compound (as a phenolic derivative) | 10.7 ± 1.76 (as 2,3,9,10-tetra-hydroxyberberine chloride) |
| Berberine | > 500 |
Note: A lower IC50 value indicates higher antioxidant activity.
Signaling Pathways and Mechanisms of Action
Both berberine and this compound exert their effects by modulating key signaling pathways involved in inflammation and cell proliferation. The primary mechanism for their anti-inflammatory action involves the inhibition of the NF-κB signaling pathway.
References
- 1. Oxyberberine, an absorbed metabolite of berberine, possess superior hypoglycemic effect via regulating the PI3K/Akt and Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of Oxyberberine and β-Sitosterol from Berberis lycium Royle Root Bark Extract and In Vitro Cytotoxicity against Liver and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-Keto-berberine: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of 8-Keto-berberine in a laboratory setting. It is not a substitute for a thorough review of the specific Safety Data Sheet (SDS) for the product you are using. Always adhere to all applicable federal, state, and local regulations, and consult with your institution's Environmental Health and Safety (EHS) office for specific protocols.
This compound is a derivative of the naturally occurring alkaloid berberine. While some forms of berberine are not classified as hazardous, others, such as Berberine Sulfate, are considered toxic.[1] Given that this compound is a chemically modified compound, it is prudent to handle and dispose of it as potentially hazardous chemical waste.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect skin from contact.
-
Respiratory Protection: If handling the solid form and there is a risk of generating dust, use a dust respirator or work in a well-ventilated area, such as a fume hood.[1]
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound waste is to entrust it to a licensed hazardous waste disposal company.[1] Do not discharge this compound into sewer systems or contaminate water, foodstuffs, or animal feed.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including unused or expired product, contaminated items (e.g., weigh boats, filter paper, gloves), in a designated and clearly labeled waste container.[2] Keep this waste separate from other laboratory trash.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed, and properly labeled waste container.
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container.
2. Containerization and Labeling:
-
Container Compatibility: Use a container that is compatible with the chemical waste. The original manufacturer's container is often a good option. The container must be in good condition, with no cracks or leaks, and have a secure, leak-proof screw-on cap.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution, such as the concentration and solvent used.
3. Storage:
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory.
-
Secondary Containment: It is best practice to store the waste container in a secondary container, such as a lab tray or bin, to contain any potential leaks.
-
Segregation: Store this compound waste away from incompatible materials. As a general rule, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.
4. Disposal:
-
Arrange for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of the chemical waste through regular trash or down the drain.
Quantitative Guidelines for Hazardous Waste Accumulation
The following table summarizes general quantitative guidelines for the accumulation of hazardous waste in a laboratory setting. These are not specific to this compound but represent common regulatory limits. Always confirm the specific limits with your local and institutional regulations.
| Guideline | Limit | Reference |
| Maximum Volume per Container | Do not fill beyond the neck, leave at least one-inch of headroom. | |
| Satellite Accumulation Area (SAA) Time Limit (Partially Filled) | Up to one (1) year. | |
| SAA Time Limit (Full Container) | Must be removed within three (3) days after the container becomes full. | |
| Maximum Quantity in SAA | Up to 55 gallons of an individual hazardous waste stream. | |
| Laboratory Removal Frequency | Typically within 90-180 days from the start of accumulation. |
Experimental Protocols Cited
The disposal procedures outlined above are based on standard hazardous waste management protocols and do not cite specific experimental research on this compound disposal. The core principle is the proper identification, segregation, and professional disposal of chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
A workflow diagram for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for 8-Keto-berberine
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 8-Keto-berberine (also known as 8-Oxoberberine). Given the limited specific safety data available for this compound, a conservative approach based on the handling of similar potent alkaloids and cytotoxic agents is strongly recommended. Adherence to these guidelines is crucial for minimizing exposure and ensuring a safe laboratory environment.
Hazard Summary
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for all activities involving this compound, from preparation to disposal.
| PPE Component | Specification | Recommended Use |
| Gloves | Chemically-resistant nitrile gloves (double-gloved). ASTM D6978-05 compliant. | Required for all handling activities. Change outer gloves every 30-60 minutes or immediately upon contamination. |
| Gown | Disposable, solid-front gown with back closure. Made of a non-absorbent material (e.g., polyethylene-coated polypropylene) with long sleeves and tight-fitting cuffs. | Required to prevent skin contact and contamination of personal clothing. |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles. | Required for all handling activities, especially when there is a risk of splashes or aerosol generation.[3] |
| Respiratory Protection | NIOSH-approved N95 or higher (e.g., P100) filtering facepiece respirator. | Required when handling the compound as a powder or if aerosolization is possible.[3][4] |
| Footwear | Closed-toe shoes. | Mandatory in any laboratory setting where hazardous chemicals are handled. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Pre-Handling:
-
Designated Area: All work with this compound must be conducted in a designated and controlled area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).
-
PPE Donning: Before handling the compound, don all required PPE in the correct order: gown, inner gloves, respiratory protection, eye and face protection, and outer gloves.
-
Material Assembly: Gather all necessary equipment and materials (e.g., vials, solvents, absorbent pads, waste containers) and place them within the containment area before starting work.
2. Weighing and Solution Preparation:
-
Weighing: When weighing powdered this compound, use a containment balance or perform the task within a ventilated enclosure to minimize the risk of aerosolization.
-
Solution Preparation: To avoid splashing, slowly add the solid this compound to the solvent.
3. Post-Handling and Decontamination:
-
Hand Washing: After completing work and removing PPE, thoroughly wash hands and any potentially exposed skin with soap and water.
-
Surface Decontamination: Decontaminate all work surfaces with an appropriate cleaning agent.
Emergency Procedures: Spill Management
For Small Spills:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Ensure you are wearing the full recommended PPE before addressing the spill.
-
Containment:
-
Solids: Gently cover the spill with a damp absorbent pad to prevent the powder from becoming airborne.
-
Liquids: Cover the spill with an absorbent material, working from the outside in.
-
-
Cleanup: Carefully collect the contaminated material into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert Emergency Response: Notify your institution's designated emergency response team.
-
Restrict Access: Prevent entry into the contaminated area.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Collect in a compatible, sealed, and labeled hazardous waste container. |
| Sharps | Dispose of in a designated sharps container for hazardous materials. |
| Contaminated PPE | Place in a designated hazardous waste bag or container immediately after use. |
Disposal must be carried out in accordance with all applicable local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
